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  • Product: Galanin (1-13)-spantide amide
  • CAS: 143868-20-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Galanin (1-13)-Spantide Amide

This guide provides a comprehensive technical overview of the chimeric peptide galanin (1-13)-spantide amide, a significant tool in neuropharmacology. Designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the chimeric peptide galanin (1-13)-spantide amide, a significant tool in neuropharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into its molecular interactions, signaling pathways, and functional consequences, offering insights grounded in established experimental evidence.

Introduction to the Galaninergic System

The neuropeptide galanin is a critical modulator in the central and peripheral nervous systems, exerting its influence through a family of G protein-coupled receptors (GPCRs).[1][2] These receptors, designated GalR1, GalR2, and GalR3, are widely distributed and implicated in a diverse array of physiological processes, including pain perception, mood regulation, feeding behavior, and neuroprotection.[3][4] The N-terminal fragment of galanin, particularly the first 13-16 amino acids, is highly conserved across species and is essential for high-affinity receptor binding and biological activity.[5]

The three galanin receptor subtypes couple to different intracellular signaling cascades, leading to varied physiological responses.[6]

  • GalR1 and GalR3 primarily couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][6] This signaling pathway can also involve the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[7][8]

  • GalR2 , in contrast, preferentially couples to Gαq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6]

The complexity of the galaninergic system and its involvement in numerous pathologies has driven the development of specific ligands to probe the function of each receptor subtype. Among these tools, chimeric peptide antagonists have proven invaluable.

Galanin (1-13)-Spantide Amide: A Chimeric Antagonist

Galanin (1-13)-spantide amide, also known as C7, is a synthetic chimeric peptide meticulously designed as a high-affinity antagonist for galanin receptors.[9][10][11] Its structure is a fusion of two distinct bioactive peptide fragments:

  • Galanin (1-13): The N-terminal fragment of galanin, which confers high-affinity binding to galanin receptors.[11][12]

  • Spantide: A known antagonist of the substance P (neurokinin-1 or NK1) receptor.[12][13][14]

This chimeric design allows galanin (1-13)-spantide amide to competitively block the binding of endogenous galanin to its receptors, thereby inhibiting its downstream signaling and physiological effects.[4][10]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action of galanin (1-13)-spantide amide is competitive inhibition at galanin receptors.[4] By binding to the receptors, it prevents the endogenous ligand, galanin, from activating its signaling pathways.[4]

Receptor Binding Profile

Galanin (1-13)-spantide amide exhibits high affinity for galanin receptors, particularly in the central nervous system. Studies have demonstrated its potent ability to displace radiolabeled galanin from membrane preparations. For instance, in rat hypothalamic membranes, it displayed an IC50 value of 0.2 nM for the displacement of 125I-[Tyr26]-porcine galanin, which is more potent than unlabeled porcine galanin itself (IC50 of 0.8 nM).[9] It has also been shown to have a high affinity for spinal galanin receptors with a reported Kd of 1.16 nM.[12] While it is a potent antagonist at GalR1 and GalR2, its effects on GalR3 are less characterized.[5][8]

Modulation of Intracellular Signaling

As a competitive antagonist, galanin (1-13)-spantide amide blocks the intracellular signaling cascades normally initiated by galanin binding.

  • At GalR1/GalR3: It prevents the galanin-induced inhibition of adenylyl cyclase, thereby maintaining normal cAMP levels. This blockade also prevents the opening of GIRK channels, thus inhibiting galanin-induced hyperpolarization of neurons.[7]

  • At GalR2: It inhibits the galanin-stimulated activation of phospholipase C, preventing the subsequent rise in intracellular calcium and activation of PKC.[3]

The following diagram illustrates the antagonistic action of galanin (1-13)-spantide amide on the primary signaling pathways of galanin receptors.

Galanin_Signaling_Antagonism cluster_GalR1_3 GalR1/GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gai_o Gαi/o GalR1_3->Gai_o Galanin AC Adenylyl Cyclase Gai_o->AC Inhibits GIRK GIRK Channel Gai_o->GIRK Opens cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GalR2 GalR2 Gaq_11 Gαq/11 GalR2->Gaq_11 Galanin PLC Phospholipase C Gaq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Antagonist Galanin (1-13) Spantide Amide Antagonist->GalR1_3 Blocks Antagonist->GalR2 Blocks caption Antagonistic action on galanin receptor signaling.

Caption: Antagonistic action on galanin receptor signaling.

Functional Consequences and In Vivo Effects

By blocking galanin's actions, galanin (1-13)-spantide amide has been instrumental in elucidating the physiological roles of the galaninergic system.

  • Feeding Behavior: One of the well-documented effects of galanin is the stimulation of food intake. Intracerebroventricular administration of galanin (1-13)-spantide amide has been shown to significantly inhibit galanin-induced feeding in satiated rats, demonstrating the antagonistic properties of this compound in a behavioral model.[9][15]

  • Pain Modulation: The galaninergic system plays a complex role in nociception. Galanin (1-13)-spantide amide has been used to investigate this role. For example, its intrathecal administration can block the facilitation of the nociceptive flexor reflex induced by galanin in animal models.[10]

Off-Target Effects and Considerations

Due to its chimeric nature, a critical consideration when using galanin (1-13)-spantide amide is its potential for off-target effects.[11] The spantide moiety is a known antagonist of the neurokinin-1 (NK1) receptor, and to a lesser extent, the NK2 receptor.[11][13] Therefore, researchers must design experiments with appropriate controls to differentiate between effects mediated by galanin receptor blockade and those resulting from NK1 receptor antagonism.[11] High doses of galanin (1-13)-spantide amide have also been reported to be neurotoxic.[10][11]

Experimental Protocols

To characterize the mechanism of action of galanin (1-13)-spantide amide, several key in vitro and in vivo experimental protocols are employed.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of galanin (1-13)-spantide amide to galanin receptors.

Objective: To determine the inhibitory constant (Ki) of galanin (1-13)-spantide amide for galanin receptors.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat hypothalamus) or cultured cells expressing galanin receptors in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin), and varying concentrations of unlabeled galanin (1-13)-spantide amide.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay assesses the ability of galanin (1-13)-spantide amide to block the Gαi/o-mediated inhibition of adenylyl cyclase by galanin.

Objective: To quantify the antagonistic effect of galanin (1-13)-spantide amide on galanin-induced changes in cAMP levels.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing GalR1 or GalR3.

  • Pre-treatment: Incubate the cells with varying concentrations of galanin (1-13)-spantide amide.

  • Stimulation: Add a fixed concentration of galanin to stimulate the receptors, in the presence of an adenylyl cyclase activator like forskolin to induce a measurable cAMP response.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 for the blockade of the galanin effect.

The following diagram illustrates the workflow for a competitive binding assay.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Membranes, Radioligand, Competitor) prep->setup incubate Incubation setup->incubate separate Filtration (Separate Bound/Free) incubate->separate quantify Quantification (Gamma Counting) separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end caption Workflow for a competitive radioligand binding assay.

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Exploratory

Galanin (1-13)-Spantide I Amide (C7): Receptor Binding Affinity Profile and Pharmacological Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary and Structural Rationale Galanin is a widely distribute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary and Structural Rationale

Galanin is a widely distributed 29-amino acid neuropeptide (30 in humans) that modulates nociception, feeding behavior, and neuroendocrine release via three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. To dissect the physiological roles of the galanin system, researchers developed a class of high-affinity chimeric peptide antagonists.

Galanin (1-13)-spantide I amide , commonly designated as C7 , is a premier pharmacological tool in this class[1].

The Causality of Chimeric Design

The structural engineering of C7 relies on a bipartite functional design:

  • The Pharmacophore (N-Terminus): The highly conserved N-terminal sequence of endogenous galanin (amino acids 1-13) is strictly required for orthosteric receptor recognition. By retaining this fragment, C7 anchors itself into the galanin receptor's binding pocket with low nanomolar affinity.

  • The Steric Blocker (C-Terminus): The C-terminal region is replaced with spantide I (a synthetic substance P antagonist). The bulky, modified sequence of spantide prevents the receptor from undergoing the critical conformational shift required to activate the intracellular Gi/o protein complex. Consequently, C7 acts as a potent competitive antagonist, occupying the receptor without triggering downstream adenylyl cyclase inhibition or GIRK channel activation[2].

G C7 C7 (Gal 1-13-Spantide) GalR Galanin Receptors (GalR1 / GalR2 / GalR3) C7->GalR Competitive Blockade Galanin Endogenous Galanin Galanin->GalR Agonist Binding Gi Gi/o Protein Complex GalR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP (Inhibited) AC->cAMP Downstream Effect

Caption: Galanin receptor Gi/o signaling pathway and competitive blockade by C7 antagonist.

Receptor Binding Affinity Profile

C7 demonstrates exceptional binding affinity, particularly for spinal galanin receptors. Like other first-generation chimeric peptides (e.g., M15/Galantide and M35), C7 is generally considered non-selective across GalR1 and GalR2 subtypes, making it an excellent pan-antagonist for systemic blockade[3].

Quantitative Affinity Comparison
LigandTarget ReceptorBinding Affinity ( Kd​ / Ki​ )Modality
Endogenous Galanin (1-29) GalR1 / GalR20.4 nM / 2.3 nMFull Agonist
C7 (Gal 1-13-spantide I) Spinal Galanin Receptor1.16 nM Antagonist
M15 (Galantide) GalR1 / GalR20.3 nM / 1.0 nMAntagonist
M35 GalR1 / GalR20.1 nM / 2.0 nMAntagonist

Data synthesized from established preclinical models and receptor binding assays[1][2][3].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ of C7 in novel tissue preparations, a homologous competitive radioligand binding assay using 125 I-Galanin must be employed. The following protocol is designed as a self-validating system , ensuring that signal-to-noise ratios are optimized and non-specific binding (NSB) is rigorously controlled.

Step-by-Step Methodology

1. Membrane Preparation

  • Action: Homogenize target tissue (e.g., rat spinal cord) in ice-cold HEPES buffer (20 mM, pH 7.4) containing 1 mM EDTA and a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Causality: EDTA chelates metalloproteases, while the cold temperature and inhibitors prevent the rapid proteolytic degradation of endogenous receptors.

2. Assay Incubation Setup

  • Action: In 96-well plates, combine 50 µg of membrane protein, 0.1 nM 125 I-Galanin, and varying concentrations of C7 (from 10−12 to 10−5 M). The assay buffer must contain 0.5% Bovine Serum Albumin (BSA) and 0.5 mg/mL bacitracin.

  • Causality: Highly lipophilic and basic chimeric peptides like C7 adhere to plastic surfaces. BSA acts as a carrier protein to prevent this adsorption, ensuring the actual free concentration of the drug matches the calculated concentration.

3. Defining the Assay Window (Self-Validation)

  • Action: Include control wells containing 1 µM of unlabeled endogenous galanin.

  • Causality: This massive excess of cold ligand completely saturates all orthosteric receptor sites. Any remaining radioactivity detected in these wells is strictly defined as Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

4. Rapid Filtration

  • Action: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours. Wash three times with ice-cold buffer.

  • Causality: Galanin peptides are highly basic and carry a positive charge, causing them to bind non-specifically to the negatively charged glass fibers. PEI coats the filters with a dense positive charge, repelling the unbound radioligand and drastically lowering background noise.

5. Quantification and Analysis

  • Action: Measure retained radioactivity using a gamma counter. Use non-linear regression to determine the IC50​ , and apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to calculate the true binding affinity.

Workflow Prep Membrane Preparation Incubate Incubation with 125I-Galanin & C7 Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Gamma Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Caption: Step-by-step workflow for competitive radioligand binding assay to determine C7 affinity.

In Vivo Pharmacological Applications

Because of its high affinity, C7 has been utilized extensively to map the physiological functions of the galanin system:

  • Nociception and Pain Processing: In decerebrate, spinalized rat models, intrathecal administration of C7 dose-dependently blocks the facilitation of the nociceptive flexor reflex induced by exogenous galanin, confirming its role as a potent spinal antagonist[4].

  • Feeding Behavior: Central administration of C7 effectively blocks galanin-induced hyperphagia, demonstrating its utility in metabolic and appetite research[1].

  • Cardiovascular Modulation: In non-mammalian vertebrate models (e.g., Bufo marinus), intravenous administration of C7 significantly reduces the profound pressor (blood pressure-raising) effects of galanin, proving its efficacy in systemic cardiovascular assays[5].

References

  • Galanin (1-13)
  • A Comparative Analysis of Galanin (1-13)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed Central (PMC)
  • Effect of three galanin antagonists on the pressor response to galanin in the Cane toad, Bufo marinus Source: ResearchGate URL

Sources

Foundational

In Vivo Profiling of Galantide: Mechanistic Insights and Experimental Protocols for Galanin Receptor Antagonism

Executive Summary Galanin is a widely distributed neuropeptide that modulates a vast array of physiological processes, ranging from neuroendocrine secretion and nociception to gastrointestinal motility. To dissect these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galanin is a widely distributed neuropeptide that modulates a vast array of physiological processes, ranging from neuroendocrine secretion and nociception to gastrointestinal motility. To dissect these complex pathways, researchers rely on high-affinity receptor antagonists. Galantide (M15) represents a foundational tool in this domain. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a rigorous mechanistic understanding of galantide, alongside self-validating in vivo protocols designed to ensure high-fidelity data acquisition in neuropharmacological and endocrinological studies.

Molecular Pharmacology and Receptor Dynamics

Structural Engineering

Galantide (M15) is a synthetic chimeric peptide engineered to competitively block galanin receptors[1]. It was developed by fusing the N-terminal fragment of endogenous galanin (residues 1–13), which is critical for receptor recognition, with the C-terminal fragment of substance P (residues 5–11)[2].

Receptor Affinity and Causality of Blockade

Galantide acts as a non-selective antagonist across all three G protein-coupled galanin receptor subtypes (GalR1, GalR2, and GalR3)[3][4].

  • GalR1 & GalR3 (Gi/Go-coupled): Endogenous galanin binding typically inhibits adenylyl cyclase (decreasing cAMP) and opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization[4][5].

  • GalR2 (Gq/11-coupled): Activation stimulates phospholipase C, triggering IP3/DAG release and intracellular calcium mobilization[6].

By occupying the orthosteric binding site, galantide competitively prevents galanin from inducing these downstream cascades. However, researchers must exercise strict dose control: while galantide is a potent antagonist at low doses (0.1–10 nmol in vivo), it can exhibit partial agonist properties at concentrations exceeding 10 nmol[2].

G Galantide Galantide (M15) Competitive Antagonist GalR1 GalR1 / GalR3 (Gi/o coupled) Galantide->GalR1 Blocks GalR2 GalR2 (Gq/11 coupled) Galantide->GalR2 Blocks Galanin Endogenous Galanin Galanin->GalR1 Activates Galanin->GalR2 Activates cAMP cAMP Production (Inhibited) GalR1->cAMP Gi/o K_channel K+ Channel Opening (Hyperpolarization) GalR1->K_channel Gi/o IP3 IP3 / DAG Release GalR2->IP3 Gq/11 Ca_release Intracellular Ca2+ Mobilization IP3->Ca_release

Galanin receptor signaling pathways and competitive blockade by Galantide.

In Vivo Physiological Properties

  • Neuroendocrine Axis: Galantide is crucial for mapping the Hypothalamo-Pituitary-Gonadal (HPG) axis. It effectively blocks galanin- and galanin-like peptide (GALP)-induced Gonadotropin-Releasing Hormone (GnRH) release[3]. Central administration of galantide suppresses the preovulatory Luteinizing Hormone (LH) surge, proving that endogenous galanin tone is required for peak LH secretion[7].

  • Gastrointestinal & Pancreatic Modulation: In the endocrine pancreas, galanin inhibits glucose-induced insulin secretion; galantide administration reverses this inhibition[5][8]. In exocrine tissues, galantide has shown therapeutic potential by ameliorating cerulein-induced acute pancreatitis and reducing plasma hyperenzymemia[9].

  • Nociception & Cognition: Galantide inhibits opioid-induced antinociception in vivo and modulates vagal afferent mechanosensitivity[6][10]. It is also known to improve memory function in social recognition animal models[10].

Validated In Vivo Experimental Protocols

Reproducibility in peptide pharmacology requires strict adherence to dosing windows, vehicle controls, and tissue-harvesting timelines due to rapid proteolytic degradation. The following protocols are designed as self-validating systems to ensure robust data integrity.

Protocol A: Neuroendocrine Profiling (LH Surge Suppression)

Objective: To evaluate the antagonistic effect of galantide on the progesterone-induced LH surge[7]. Causality & Rationale: Intracerebroventricular (i.c.v.) administration is utilized to bypass the blood-brain barrier, ensuring the peptide directly accesses hypothalamic GalRs without peripheral degradation. Repeated dosing is mandated by the short half-life of chimeric peptides in cerebrospinal fluid.

Step-by-Step Methodology:

  • Animal Preparation: Utilize adult female ovariectomized (Ovx) rats bearing stereotaxically implanted i.c.v. cannulae. Allow 7 days for surgical recovery.

  • Steroid Priming: Administer estradiol benzoate (30 µ g/rat , s.c.). Exactly 48 hours later, administer progesterone (2 mg/rat, s.c.) at 10:00 AM to evoke a physiological afternoon LH surge.

  • Peptide Preparation: Dissolve galantide in sterile 0.9% saline to yield a concentration of 1 nmol or 5 nmol per 3 µL injection volume.

  • Administration: Inject 3 µL of galantide (or saline vehicle for the control cohort) i.c.v. at 13:00, 14:00, and 15:00 hours. Self-Validation: The inclusion of the saline vehicle group confirms that the suppression of the LH surge is strictly peptide-dependent and not an artifact of the injection pressure or fluid volume.

  • Blood Sampling: Collect sequential blood samples via jugular catheters at 60-minute intervals from 12:00 to 18:00 hours.

  • Analysis: Quantify plasma LH levels using a validated double-antibody radioimmunoassay (RIA) or ELISA.

Protocol B: Murine Model of Cerulein-Induced Acute Pancreatitis

Objective: To assess the therapeutic efficacy of galantide in mitigating acute pancreatic inflammation[9]. Causality & Rationale: Cerulein (a CCK analogue) hyperstimulates pancreatic acinar cells, causing premature zymogen activation. Co-administering galantide blocks peripheral GalRs that would otherwise exacerbate local inflammatory signaling and vascular permeability.

Protocol Start Acclimatization (C57BL/6 Mice) Induction Cerulein i.p. Injections (7 hourly doses) Start->Induction Treatment Galantide Co-admin (s.c. or i.p.) Induction->Treatment Simultaneous Incubation 12h Post-Initial Injection Treatment->Incubation Harvest Blood & Pancreas Harvest Incubation->Harvest Assay Amylase/Lipase & MPO Activity Assays Harvest->Assay

In vivo workflow for evaluating Galantide in a murine acute pancreatitis model.

Step-by-Step Methodology:

  • Acclimatization: Fast C57BL/6 mice for 12 hours prior to the experiment, allowing water ad libitum.

  • Disease Induction: Administer 7 hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg).

  • Antagonist Treatment: Co-administer galantide concurrently with the cerulein injections. Self-Validation: You must include three cohorts: [A] Cerulein + Vehicle (Disease baseline), [B] Cerulein + Galantide (Treatment efficacy), and [C] Saline + Galantide (To ensure the peptide itself does not induce baseline pancreatic toxicity).

  • Incubation & Analgesia: Administer a single s.c. injection of buprenorphine for analgesia. Wait exactly 12 hours from the initial cerulein injection.

  • Tissue Harvest: Euthanize the animals. Collect blood via cardiac puncture for enzymatic assays. Rapidly excise the pancreas, snap-freeze a portion in liquid nitrogen for myeloperoxidase (MPO) activity, and fix the remainder in 10% formalin for histology.

Quantitative Data Summary

To facilitate rapid comparison of galantide's in vivo efficacy across different physiological systems, the following table synthesizes key quantitative outcomes from established literature:

Physiological TargetExperimental ModelGalantide Dose / RouteKey Quantitative OutcomeReference
LH Secretion Ovx Rats (Steroid-primed)1–5 nmol (i.c.v., 3x)>60% suppression of preovulatory LH surge amplitude[7]
Acute Pancreatitis C57BL/6 MiceCo-admin with Cerulein40–75% reduction in plasma amylase/lipase hyperenzymemia[9]
Insulin Secretion Rat Islets / In Vivo10–100 nmol rangeComplete blockade of galanin-mediated insulin inhibition[5]
Nociception Neuropathic Rats0.1–10 nmol (i.t.)Reversal of galanin-induced antinociception[4]

Conclusion

Galantide (M15) remains a highly versatile and foundational tool in neuropharmacology and endocrinology. Its robust in vivo properties as a non-selective GalR antagonist allow researchers to dissect the complex, often opposing, physiological roles of endogenous galanin. When designing in vivo studies, scientists must carefully titrate the dosage to avoid the partial agonism observed at high concentrations and employ rigorous, self-validating time-course protocols to account for rapid peptide degradation.

References

  • Galantide - LKT Labs. lktlabs.com. Available at: 10

  • Effects of Galanin and the Galanin Receptor Antagonist Galantide on Plasma Catecholamine Levels during a Psychosocial Stress Stimulus in Rats. karger.com. Available at: 1

  • Galanin Receptors and Ligands. frontiersin.org. Available at: 2

  • Galanin-Like Peptide Stimulates the Release of Gonadotropin-Releasing Hormone in Vitro and May Mediate the Effects of Leptin on the Hypothalamo-Pituitary-Gonadal Axis. oup.com. Available at: 3

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. mdpi.com. Available at: 4

  • Galanin—A neuropeptide with inhibitory actions. nih.gov. Available at: 5

  • Role of galanin in stimulation of pituitary luteinizing hormone secretion as revealed by a specific receptor antagonist, galantide. doi.org. Available at: 7

  • Galanin Receptor Antagonist M35 but Not M40 or C7 Ameliorates Cerulein-Induced Acute Pancreatitis in Mice. karger.com. Available at: 9

  • SYNTHESIS AND BIOLOGICAL PROPERTIES OF NEW CHIMERIC... jpp.krakow.pl. Available at: 8

  • Involvement of galanin receptors 1 and 2 in the modulation of mouse vagal afferent mechanosensitivity. nih.gov. Available at: 6

Sources

Exploratory

The Role of Galanin (1-13)-Spantide Amide in Feeding Behavior Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the neuropeptide galanin, its N-terminal fragment galanin (1-13), and the chimeric antagonist gala...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the neuropeptide galanin, its N-terminal fragment galanin (1-13), and the chimeric antagonist galanin (1-13)-spantide amide (also known as C7). It details their application in preclinical models of feeding behavior, offering field-proven insights and step-by-step methodologies to empower researchers in the exploration of galaninergic systems for therapeutic development.

Introduction: The Galaninergic System and Appetite Regulation

Galanin is a neuropeptide with a wide distribution throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including pain perception, cognition, and neuroendocrine functions.[1] A significant body of research has established galanin as a potent regulator of feeding behavior and energy homeostasis.[2] When administered centrally, particularly into the hypothalamic nuclei, galanin robustly stimulates food intake, with a pronounced preference for dietary fat.[3] This orexigenic effect positions the galaninergic system as a compelling target for the development of therapeutics aimed at treating appetite-related disorders.

Galanin exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3.[4][5] These receptors are coupled to different intracellular signaling cascades, leading to varied and sometimes opposing physiological outcomes.[1][6] The N-terminal fragment of galanin, specifically the first 13 amino acids, is crucial for receptor binding and activation. This has led to the development of synthetic ligands, such as galanin (1-13)-spantide amide, which leverage this fragment to antagonize galanin receptors.

Galanin (1-13)-spantide amide is a chimeric peptide that fuses the N-terminal galanin (1-13) fragment with spantide, a known antagonist of the Substance P receptor.[7][8] This strategic combination results in a potent galanin receptor antagonist that has been instrumental in elucidating the role of endogenous galanin in feeding.[7] This guide will delve into the practical application of this tool in well-established rodent models of feeding behavior.

Galanin Receptor Signaling in Feeding Circuits

The intricate control of appetite is orchestrated by a complex network of neuronal circuits, primarily within the hypothalamus. Galanin and its receptors are key players in this network. Understanding the downstream signaling pathways is critical for interpreting experimental data.

Activation of galanin receptors by galanin or its agonists triggers distinct intracellular signaling cascades:

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5] This cascade ultimately results in neuronal hyperpolarization and a reduction in neurotransmitter release.

  • GalR2: In contrast, GalR2 couples to Gq/11 proteins, activating phospholipase C (PLC).[5] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][5]

The differential expression of these receptors in various hypothalamic nuclei, such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and lateral hypothalamus (LH), allows for the fine-tuning of feeding behavior. Galanin (1-13)-spantide amide, by blocking these signaling pathways, allows researchers to probe the specific contributions of the galaninergic system to appetite regulation.

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gi/o GalR1_3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit GIRK_activation GIRK Channel Activation Gi_o->GIRK_activation cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit Hyperpolarization Neuronal Hyperpolarization GIRK_activation->Hyperpolarization Neurotransmitter_inhibit ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_inhibit GalR2 GalR2 Gq_11 Gq/11 GalR2->Gq_11 PLC_activation Phospholipase C (Activation) Gq_11->PLC_activation PIP2 PIP2 PLC_activation->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activation PKC Activation DAG->PKC_activation Cellular_response Downstream Cellular Responses Ca_increase->Cellular_response PKC_activation->Cellular_response Galanin Galanin Galanin->GalR1_3 Galanin->GalR2 Spantide_Amide Galanin (1-13)-Spantide Amide (Antagonist) Spantide_Amide->GalR1_3 Spantide_Amide->GalR2

Caption: Galanin Receptor Signaling Pathways in Feeding Regulation.

Experimental Models and Protocols

The investigation of galanin's role in feeding behavior predominantly utilizes rodent models. The following sections provide detailed protocols for the central administration of galanin (1-13)-spantide amide and the subsequent assessment of feeding behavior.

Intracerebroventricular (ICV) Cannulation and Injection

ICV administration allows for the delivery of compounds directly into the cerebrospinal fluid, providing widespread distribution within the brain.

Step-by-Step Protocol for ICV Cannulation Surgery in Rats:

  • Anesthesia and Stereotaxic Fixation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and secure it in a stereotaxic frame.[9][10]

  • Surgical Preparation: Shave the scalp, and sterilize the surgical area with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.

  • Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma), drill a small hole through the skull.[11][12]

  • Cannula Implantation: Slowly lower a guide cannula to the desired depth (e.g., for rats: DV -3.5 to -4.0 mm from the skull surface).[11]

  • Fixation: Secure the cannula to the skull using dental cement and anchoring screws.[9]

  • Dummy Cannula and Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Suture the incision and provide post-operative analgesia and care. Allow the animal to recover for at least one week before any experiments.[9]

Protocol for ICV Injection:

  • Habituation: Habituate the animals to the injection procedure to minimize stress.

  • Compound Preparation: Dissolve galanin (1-13)-spantide amide in a sterile vehicle, such as artificial cerebrospinal fluid (aCSF) or saline.

  • Injection: Gently restrain the rat, remove the dummy cannula, and insert an injector cannula that extends slightly beyond the guide cannula. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[13]

  • Post-injection: Leave the injector in place for a minute post-infusion to allow for diffusion and prevent backflow. Replace the dummy cannula.

ICV_Workflow cluster_Surgery ICV Cannulation Surgery cluster_Injection ICV Injection Procedure Anesthesia Anesthesia & Stereotaxic Fixation Incision Scalp Incision & Skull Exposure Anesthesia->Incision Drilling Drilling at Stereotaxic Coordinates Incision->Drilling Implantation Guide Cannula Implantation Drilling->Implantation Fixation Fixation with Dental Cement Implantation->Fixation PostOp Post-operative Care & Recovery Fixation->PostOp Habituation Animal Habituation PostOp->Habituation Preparation Compound Preparation Habituation->Preparation Injection Microinjection Preparation->Injection Behavioral_Testing Behavioral Assessment Injection->Behavioral_Testing

Caption: Workflow for Intracerebroventricular (ICV) Cannulation and Injection.

Site-Specific Microinjection into Hypothalamic Nuclei

For a more targeted approach, microinjections into specific brain regions, such as the PVN or amygdala, can be performed. The surgical procedure is similar to ICV cannulation, but with different stereotaxic coordinates.

Stereotaxic Coordinates for Target Regions in the Rat Brain (from Bregma):

Brain RegionAntero-Posterior (AP)Medio-Lateral (ML)Dorso-Ventral (DV)
Paraventricular Nucleus (PVN)-1.8 mm±0.4 mm-7.9 mm
Central Nucleus of Amygdala-2.5 mm±4.0 mm-7.8 mm

Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain and age.

Measurement of Feeding Behavior

Accurate quantification of food intake is paramount.

Standard Protocol for Measuring Food Intake:

  • Baseline Measurement: Measure ad libitum food intake for several days prior to the experiment to establish a stable baseline.[14]

  • Fasting (Optional): For some experimental paradigms, animals may be fasted for a set period (e.g., 12-24 hours) to induce a robust feeding response.

  • Test Compound Administration: Administer galanin (1-13)-spantide amide (and galanin agonist in antagonist studies) via the desired route.

  • Food Presentation: Immediately after injection, present a pre-weighed amount of food. A highly palatable diet can be used to enhance the feeding response.[7]

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) post-injection. Account for any spillage.[15][16]

  • Data Analysis: Express food intake in grams or as a percentage of body weight. Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test).[17]

Data Presentation and Interpretation

The effects of galanin (1-13)-spantide amide are typically assessed by its ability to block the orexigenic effects of a galanin agonist.

Table 1: Representative Data on the Effect of Galanin (1-13)-Spantide Amide on Galanin-Induced Feeding

Treatment GroupDose (nmol, ICV)Food Intake (g) at 1 hour (Mean ± SEM)% Inhibition of Galanin-Induced Feeding
Vehicle + Vehicle-0.5 ± 0.1-
Vehicle + Galanin1.04.2 ± 0.50%
Spantide Amide + Galanin1.01.0 ± 0.286.5%
Spantide Amide + Vehicle1.00.6 ± 0.1-

Note: This is illustrative data based on published findings. Actual results may vary.[7]

Scientific Integrity and Trustworthiness

Causality and Experimental Choices:

The choice of an ICV versus a site-specific microinjection depends on the research question. ICV administration is useful for assessing the overall central effect of a compound, while microinjections help to pinpoint the specific brain regions involved. The use of a highly palatable diet in some studies is a deliberate choice to maximize the feeding response, as galanin's effects are more pronounced with fat-rich foods.

Self-Validating Systems and Controls:

A well-designed experiment is a self-validating system. Key controls include:

  • Vehicle Control: To account for the effects of the injection procedure and the vehicle solution.

  • Antagonist Alone Control: To ensure that galanin (1-13)-spantide amide does not have intrinsic effects on feeding at the doses used.

  • Histological Verification: After the experiment, it is crucial to verify the correct placement of the cannula through histological analysis.

Authoritative Grounding and Off-Target Effects:

Galanin (1-13)-spantide amide is a chimeric peptide, and its spantide component is a known antagonist of the neurokinin-1 (NK1) receptor.[18][19][20] This represents a potential off-target effect that must be considered when interpreting results. To address this, researchers should include a control group treated with a specific NK1 receptor antagonist to determine if any observed effects are due to NK1 receptor blockade.[20] Additionally, at high doses, spantide and its derivatives have been reported to have neurotoxic effects.[20] Therefore, it is essential to perform dose-response studies to identify the lowest effective dose of galanin (1-13)-spantide amide that antagonizes galanin receptors without causing off-target effects or toxicity.

Conclusion

Galanin (1-13)-spantide amide is a valuable pharmacological tool for investigating the role of the galaninergic system in the complex regulation of feeding behavior. This guide has provided a detailed framework for its application in preclinical models, emphasizing rigorous experimental design and data interpretation. By carefully considering the methodologies, controls, and potential off-target effects outlined herein, researchers can generate robust and reliable data, contributing to a deeper understanding of appetite regulation and paving the way for novel therapeutic strategies for eating disorders.

References

  • Central nervous system regulation of food intake and energy expenditure: role of galanin-mediated feeding behavior. [2]

  • Galanin Receptors: G Protein-Dependent Signaling and Beyond. [4]

  • Intracerebroventricular catheter placement and injection. [11]

  • Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides. [5]

  • An assembly of galanin–galanin receptor signaling network. [6]

  • AN INEXPENSIVE METHOD FOR FABRICATION OF INTRACEREBRO- VENTRICULAR CANNULAE FOR RATS. [21]

  • Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract. [1]

  • Galanin receptor antagonists M40 and C7 block galanin-induced feeding. [7]

  • LAB_081 Chronic Cannula Implantation in the Brain in Rodents (Expiry Jan 2027). [9]

  • Hypothalamic injection of non-opioid peptides increases gene expression of the opioid enkephalin in hypothalamic and mesolimbic nuclei: Possible mechanism underlying their behavioral effects. [13]

  • Stereotaxic Intracranial Injection Surgery Protocol-RWD Life Science. [10]

  • Simplified Surgical Placement and Stabilization Methods for Intracerebroventricular Cannulas in Rat Lateral Ventricles. [12]

  • Galanin (1-13)-spantide I | Galanin Receptor Antagonist. [8]

  • Protocol for intraventricular injection of retinoids and hypothalamic application of viral vectors in the rat and mouse brain. [22]

  • Neurokinin-1 Receptor Antagonism Ameliorates Dry Eye Disease by Inhibiting Antigen-Presenting Cell Maturation and T Helper 17 Cell Activation. [18]

  • Homeostatic-related peptides injected into the rat nucleus accumbens alter palatable eating and impact the binge-like intake of a sweetened fat diet during simultaneous μ-opioid receptor stimulation. [23]

  • Galanin (1-13)-Spantide I [143868-20-6]. [24]

  • Galanin (1 - 13) - Substance P (5 - 11), amide, Galantide. [25]

  • Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. [19]

  • "potential off-target effects of Galanin (1-13)-spantide I". [20]

  • Spantide: failure to antagonize bombesin-induced stimulation of gastrin secretion in dogs. [26]

  • Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. [27]

  • (PDF) Challenges in quantifying food intake in rodents. [15]

  • Quantitative Mass Spectrometry Reveals Food Intake-Induced Neuropeptide Level Changes in Rat Brain. [28]

  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. [29]

  • Effects of Anesthetic Administration on Rat Hypothalamus and Cerebral Cortex Peptidome. [30]

  • Increased Intake of Ethanol and Dietary Fat in Galanin Overexpressing Mice. [3]

  • Measuring Food and Water Intake in Rats and Mice. [31]

  • Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. [32]

  • Absolute (a) and relative (b) food intake of the rats over time. The.... [14]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [33]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA. [16]

  • Hypothalamic control of interoceptive hunger. [34]

  • HOW TO PREPARE AND INJECT PEPTIDES WITH DEMONSTRATION OF ALL STEPS | SEMAGLUTIDE | Dr. Jason Emer. [35]

  • Target-absent controls in blocking experiments with rats. [36]

  • High-fat diet disrupts a septal control on feeding to promote obesity in male mice. [17]

  • Assessing the effects of stress on feeding behaviors in laboratory mice. [37]

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Foundational

Modulating Spinal Cord Nociception: A Technical Guide to Galanin (1-13)-Spantide I (Galantide)

Executive Summary The neuropeptide galanin plays a highly complex, biphasic role in the modulation of spinal nociception. Depending on the physiological state (naïve vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The neuropeptide galanin plays a highly complex, biphasic role in the modulation of spinal nociception. Depending on the physiological state (naïve vs. neuropathic) and local concentration, endogenous galanin can exert either pro-nociceptive or anti-nociceptive effects[1]. To dissect these opposing mechanisms, researchers rely on high-affinity pharmacological tools.

Galanin (1-13)-spantide I , also known as C7 or Galantide , is a synthetic chimeric peptide designed specifically to act as a potent galanin receptor antagonist[2]. By fusing the receptor-binding N-terminal fragment of galanin (amino acids 1-13) with spantide (a substance P receptor antagonist), researchers engineered a molecule capable of blocking galanin-induced facilitation of the nociceptive flexor reflex in the spinal cord[2],[3]. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and validated experimental protocols for utilizing Galanin (1-13)-spantide I in preclinical pain models.

Molecular Pharmacology & Receptor Dynamics

The Biphasic Nature of Endogenous Galanin

Galanin's dual role in pain signaling is dictated by the differential activation of its G-protein coupled receptors (GPCRs), primarily GalR1 and GalR2 , within the dorsal horn of the spinal cord[4].

  • Low-Dose Excitability (GalR2): At low concentrations, galanin preferentially activates GalR2, which couples to Gq/11 proteins. This activation leads to the accumulation of inositol triphosphate (IP3) and the activation of protein kinase C (PKC), resulting in a pro-nociceptive effect (hyperalgesia)[1],[4].

  • High-Dose Inhibition (GalR1): At higher concentrations, galanin recruits GalR1, which couples to Gi/Go proteins. This inhibits adenylyl cyclase, decreases cyclic AMP (cAMP), and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting neuronal hyperpolarization produces a robust anti-nociceptive effect[1],[5].

Mechanism of Action: Galanin (1-13)-Spantide I

Galanin (1-13)-spantide I acts as a competitive antagonist at both spinal GalR1 and GalR2 receptors[2]. By occupying the binding pocket without initiating the intracellular signaling cascade, it effectively neutralizes the endogenous galanin tone. In models of peripheral nerve injury where galanin is heavily upregulated, administering this antagonist unmasks the tonic inhibitory role of endogenous galanin, often exacerbating pain-like behaviors[5].

SignalingPathway Galantide Galanin(1-13)-Spantide I (Competitive Antagonist) GalR1 GalR1 Receptor (High Dose Affinity) Galantide->GalR1 GalR2 GalR2 Receptor (Low Dose Affinity) Galantide->GalR2 Galanin Endogenous Galanin (Agonist) Galanin->GalR1 Galanin->GalR2 Gi Gi/Go Protein ↓ cAMP, ↑ GIRK (Hyperpolarization) GalR1->Gi Gq Gq/11 Protein ↑ IP3, ↑ PKC (Depolarization) GalR2->Gq AntiNoc Anti-Nociception (Pain Relief) Gi->AntiNoc ProNoc Pro-Nociception (Pain Facilitation) Gq->ProNoc

Caption: Galanin receptor signaling pathways and antagonistic blockade by Galanin(1-13)-spantide I.

Quantitative Data: Efficacy in Preclinical Models

When designing experiments, researchers must carefully titrate the dose of Galanin (1-13)-spantide I. Because the peptide is a large macromolecule, it exhibits extremely poor blood-brain barrier (BBB) permeability[6]. Therefore, central administration routes—specifically intrathecal (i.t.) injection—are mandatory to achieve relevant local concentrations in the spinal cord[6],[5].

Table 1: Summary of Galanin and Galantide Effects in Spinal Nociception

Compound / ConditionDose Range (i.t.)Primary TargetObserved Nociceptive Effect
Endogenous Galanin < 1 nmolGalR2 (Gq/11)Pronociceptive; facilitates flexor reflex[4],[7].
Endogenous Galanin ≥ 1 nmolGalR1 (Gi/Go)Antinociceptive; inhibits nociception[4],[7].
Galanin(1-13)-Spantide I 1 - 3 nmolGalR1 / GalR2Blocks galanin-induced nociceptive reflex facilitation[2],[8].
Galanin(1-13)-Spantide I > 3 nmolGalR1 / GalR2 / NK1Risk of neurotoxicity; off-target NK1 antagonism[6],[3].

Note: The spantide component inherently acts as a Neurokinin-1 (NK1) receptor antagonist (Substance P receptor). Experimental designs must account for this off-target effect by running appropriate Substance P control arms[3].

Experimental Methodology: Spinal Nociceptive Flexor Reflex Assessment

To accurately measure the effects of Galanin (1-13)-spantide I on spinal nociception without the confounding variables of supraspinal descending modulation or anesthesia-induced receptor suppression, the decerebrate, spinalized rat model is the gold standard[2].

Step-by-Step Protocol

Phase 1: Animal Preparation & Spinalization

  • Anesthesia & Tracheotomy: Induce anesthesia in adult male Sprague-Dawley rats using isoflurane. Perform a tracheotomy to allow for mechanical ventilation if respiratory depression occurs.

  • Decerebration: Perform a precollicular decerebration. This eliminates supraspinal perception of pain and allows the removal of volatile anesthetics, which can depress spinal reflexes.

  • Spinalization: Perform a laminectomy at the mid-thoracic level (T8-T10) and completely transect the spinal cord. This isolates the lumbar spinal circuits from descending brainstem modulation.

Phase 2: Intrathecal Catheterization 4. Catheter Placement: Insert a polyethylene catheter (PE-10) through a slit in the atlanto-occipital membrane and advance it caudally to the lumbar enlargement (L4-L5 segments). 5. Verification: Flush the catheter with 10 µL of sterile artificial cerebrospinal fluid (aCSF) to ensure patency.

Phase 3: Electrophysiological Recording 6. Electrode Placement: Isolate the ipsilateral hamstring muscle (flexor). Insert needle electrodes into the muscle belly to record electromyographic (EMG) activity. 7. Stimulation: Apply a noxious electrical stimulus (e.g., 1 ms duration, 10-20 mA) to the ipsilateral sural nerve or footpad to elicit the nociceptive flexor reflex. 8. Baseline Establishment: Record the baseline reflex magnitude (area under the EMG curve) by applying the stimulus every 1 minute until a stable baseline is achieved for at least 10 minutes.

Phase 4: Drug Administration & Data Acquisition 9. Agonist Challenge: Administer exogenous galanin (e.g., 30 pmol, i.t.) to induce reflex facilitation. 10. Antagonist Blockade: After baseline recovery, administer Galanin (1-13)-spantide I (1-3 nmol, i.t.) 5 minutes prior to a subsequent galanin challenge[2]. 11. Quantification: Measure the percentage of reflex facilitation blockade compared to the vehicle control.

ExperimentalWorkflow Prep 1. Decerebration & Spinalization Cath 2. Intrathecal Catheterization Prep->Cath Base 3. Baseline EMG Reflex Recording Cath->Base Admin 4. Galantide (i.t.) Administration Base->Admin Test 5. Nociceptive Stimulation & Analysis Admin->Test

Caption: Workflow for assessing spinal nociceptive flexor reflexes in decerebrate, spinalized rodents.

Troubleshooting & Scientific Limitations

When utilizing Galanin (1-13)-spantide I, researchers must design self-validating experimental systems to account for the peptide's inherent limitations:

  • Dose-Dependent Neurotoxicity: At doses exceeding 3 nmol (i.t.), Galanin (1-13)-spantide I has been reported to cause neurotoxic effects in the rat spinal cord[2],[6]. Solution: Always perform a rigorous dose-response curve. Utilize the minimum effective concentration (typically 1 nmol) that achieves receptor antagonism[8].

  • NK1 Receptor Cross-Reactivity: Because the C-terminus of the chimeric peptide is derived from spantide, it competitively antagonizes the Neurokinin-1 (NK1) receptor[3]. Solution: To isolate galanin-specific effects, run parallel control groups using pure spantide to subtract the baseline NK1-mediated antinociception.

  • Lack of Systemic Bioavailability: Peripheral administration (IV, IP, SC) will yield false-negative CNS results due to the peptide's inability to cross the BBB[6]. Solution: Strictly adhere to direct CNS delivery methods (intrathecal or intracerebroventricular).

References

  • New high affinity peptide antagonists to the spinal galanin receptor - PMC National Institutes of Health (NIH)[Link]

  • Interactions of Galanin and Morphine in the Spinal Antinociception in Rats With Mononeuropathy - PubMed National Institutes of Health (NIH)[Link]

  • A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - ResearchGate ResearchGate [Link]

  • Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC National Institutes of Health (NIH)[Link]

  • A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - MDPI MDPI [Link]

Sources

Exploratory

Overcoming the Blood-Brain Barrier: A Technical Guide on the Permeability and Delivery of Galanin (1-13)-Spantide Amide (C7)

Executive Summary Galanin (1-13)-spantide amide, widely recognized in literature as Galanin (1-13)-spantide I or C7 , is a highly potent chimeric peptide synthesized to antagonize galanin receptors[1]. By fusing the N-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galanin (1-13)-spantide amide, widely recognized in literature as Galanin (1-13)-spantide I or C7 , is a highly potent chimeric peptide synthesized to antagonize galanin receptors[1]. By fusing the N-terminal fragment of the neuropeptide galanin (amino acids 1-13) with spantide (a known substance P receptor antagonist), researchers engineered a compound with a sub-nanomolar to low-nanomolar affinity ( Kd​=1.16 nM) for spinal galanin receptors[2].

While C7 is an indispensable pharmacological tool for studying central nervous system (CNS) pathways—particularly those modulating feeding behavior and nociceptive flexor reflexes[1],[2]—its utility in systemic drug development is severely bottlenecked by its inability to cross the blood-brain barrier (BBB)[1]. This whitepaper provides a comprehensive technical analysis of the physicochemical properties limiting the BBB permeability of C7, details self-validating protocols for direct CNS administration, and explores advanced delivery vectors for future translational research.

Physicochemical Profiling and BBB Permeability Dynamics

The BBB is a highly selective, semipermeable border formed by endothelial cells connected via tight junctions. It serves to protect the brain parenchyma from circulating pathogens and systemic fluctuations, typically restricting the passive diffusion of solutes larger than 400 Daltons.

Galanin (1-13)-spantide amide faces three insurmountable physicochemical barriers to passive BBB permeability:

  • Macromolecular Size: With a molecular formula of C138​H199​N35​O30​ and a molecular weight of 2828.34 Da[3], C7 is nearly seven times larger than the standard BBB diffusion threshold.

  • Hydrophilicity & Hydrogen Bonding: The 24-amino-acid sequence (GWTLNSAGYLLG-P-[D-Arg]-PKPQQ-[D-Trp]-F-[D-Trp]-LL-NH2)[3] contains numerous hydrogen bond donors and acceptors, making it energetically unfavorable to partition into the lipophilic endothelial membrane[1].

  • Metabolic Instability: Systemic administration exposes the peptide to rapid proteolytic degradation by plasma peptidases, drastically reducing its circulating half-life before it even reaches the cerebral microvasculature[4].

Consequently, peripheral administration (Intravenous or Intraperitoneal) fails to elicit central effects, necessitating specialized delivery vectors or invasive surgical bypass techniques[4].

Delivery C7 Galanin (1-13)-Spantide (Systemic Admin) BBB Blood-Brain Barrier (Tight Junctions) C7->BBB Poor Permeability ICV Direct ICV/IT Injection (Bypass BBB) C7->ICV Alternative Route Nano CPP / Nanoparticle Formulation C7->Nano Formulation Brain CNS / Brain Parenchyma (Target Receptors) BBB->Brain Blocked BBB->Brain Facilitated Entry ICV->Brain Direct Access Nano->BBB Receptor-Mediated Transcytosis

Diagram illustrating the physiological barrier of the BBB and strategies to deliver C7 to the CNS.

Experimental Workflows: Bypassing the BBB

To accurately study the central effects of C7, researchers must bypass the BBB entirely. Direct CNS administration routes, such as intracerebroventricular (ICV) or intrathecal (IT) microinjections, are the gold standard for this peptide[1].

Protocol: Stereotaxic Intracerebroventricular (ICV) Delivery

Objective: To bypass the BBB and deliver C7 directly to the cerebrospinal fluid (CSF) for behavioral pharmacology. Self-Validating System: This protocol mandates a parallel vehicle-control cohort to isolate the peptide's effects from surgical trauma, and a dye-infusion cohort to anatomically validate injection accuracy.

Step-by-Step Methodology:

  • Anesthetic Induction & Maintenance:

    • Action: Induce anesthesia in the murine subject using 3% Isoflurane, maintaining at 1.5-2% via a stereotaxic nose cone.

    • Causality: Isoflurane provides rapid, titratable anesthesia with minimal residual metabolic effects compared to injectable agents (e.g., ketamine/xylazine). This prevents confounding variables in post-surgical behavioral assays, such as galanin-induced feeding tests.

  • Stereotaxic Alignment:

    • Action: Secure the subject in the stereotaxic frame. Expose the cranium and identify Bregma.

    • Causality: Precise leveling of the skull ensures that the pre-calculated coordinates accurately map to the lateral ventricle, avoiding off-target parenchymal delivery.

  • Coordinate Targeting & Trepanation:

    • Action: Drill a burr hole at coordinates: Anteroposterior (AP) -0.4 mm, Mediolateral (ML) ±1.0 mm. Lower a Hamilton syringe to Dorsoventral (DV) -2.5 mm.

    • Causality: The lateral ventricle provides optimal CSF flow for rapid, global CNS distribution of the large 2.8 kDa peptide.

  • Controlled Microinfusion:

    • Action: Infuse 1-2 μL of C7 (dissolved in artificial CSF) at a strict rate of 0.5 μL/min.

    • Causality: High-velocity injections cause acute spikes in intracranial pressure (ICP) and localized tissue damage. A slow rate ensures physiological accommodation of the fluid volume.

  • Retention and Withdrawal:

    • Action: Retain the needle in situ for 5 minutes post-infusion before slow withdrawal.

    • Causality: Prevents capillary action from wicking the peptide solution back up the needle tract, ensuring the full dose remains in the ventricle.

  • Validation Phase:

    • Action: In a subset of subjects, infuse 0.1% Evans Blue dye using the identical protocol. Euthanize after 30 minutes and section the brain.

    • Causality: Visual confirmation of dye within the ventricular system self-validates the surgical accuracy of the entire experimental cohort.

Receptor Pharmacology and Mechanism of Action

Once successfully delivered to the CNS, Galanin (1-13)-spantide amide acts as a competitive antagonist at galanin G-protein coupled receptors (GPCRs)[1]. Upon endogenous activation, these receptors typically couple to Gi/Go proteins, inhibiting adenylyl cyclase, decreasing cyclic AMP (cAMP) production, and modulating ion channels (opening K+ channels or closing Ca2+ channels)[1]. C7 blocks this cascade, effectively inhibiting galanin-induced feeding and altering nociceptive reflexes[1].

Signaling Galanin Endogenous Galanin Receptor Galanin Receptors (GPCRs: GALR1/2/3) Galanin->Receptor Activates C7 C7 Antagonist (Gal 1-13-Spantide) C7->Receptor Competitively Blocks (Kd=1.16 nM) GProtein Gi/Go Proteins Receptor->GProtein Signal Transduction Effector Decreased cAMP & Ion Channel Modulation GProtein->Effector Outcome Feeding & Nociceptive Responses Effector->Outcome

Mechanism of action for C7 acting as a competitive antagonist at G-protein coupled GALR receptors.

Future Directions: BBB Penetration Strategies

While direct injection is suitable for preclinical models, translational applications require non-invasive systemic delivery. The field of peptide delivery offers several promising vectors for C7[4]:

  • Cell-Penetrating Peptides (CPPs): Drawing inspiration from the development of Transportan—a highly successful CPP derived from another galanin chimera, Galparan (galanin fused to mastoparan)[5]—researchers are exploring the conjugation of C7 to TAT or penetratin to facilitate endosomal escape or direct membrane translocation.

  • Nanoparticle Encapsulation: Formulating C7 within lipid nanoparticles functionalized with apolipoprotein E (ApoE) or transferrin could hijack natural receptor-mediated transcytosis pathways, ferrying the massive 2.8 kDa payload across the endothelial tight junctions[4].

Quantitative Data: Delivery Route Efficacy
Administration RouteBBB PermeabilityCNS BioavailabilitySystemic Toxicity RiskPrimary Research Application
Systemic (IV/IP) Negligible (<0.1%)Very LowModerate (Off-target)Baseline pharmacokinetic profiling
Intracerebroventricular (ICV) N/A (Bypassed)~100% (Ventricular)Low (Dose-dependent)Central feeding & metabolic assays
Intrathecal (IT) N/A (Bypassed)High (Spinal cord)High (Neurotoxic at elevated doses)[1]Spinal nociceptive reflex studies
Nanoparticle / CPP Conjugate Moderate (Facilitated)Moderate to HighUnknown (Requires validation)Translational neurotherapeutics

References

  • "blood-brain barrier permeability of Galanin (1-13)-spantide I" - BenchChem.
  • "Galanin (1-13)-spantide I | Galanin Receptor Antagonist" - MedChemExpress.
  • "Cell-Penetrating Peptides and Transportan" - MDPI.
  • "Galanin (1-13)-Spantide I[143868-20-6]" - Peptides.
  • "blood-brain barrier permeability of Galanin (1-13)-spantide I (Troubleshooting)" - BenchChem.

Sources

Protocols & Analytical Methods

Method

Protocol for the Successful Dissolution of Galanin (1-13)-Spantide Amide for In Vitro Assays

An Application Guide for Researchers Preamble: The Critical First Step to Reproducible Data Galanin (1-13)-spantide amide, a chimeric peptide antagonist of galanin receptors, is an invaluable tool for investigating the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Preamble: The Critical First Step to Reproducible Data

Galanin (1-13)-spantide amide, a chimeric peptide antagonist of galanin receptors, is an invaluable tool for investigating the physiological roles of the galaninergic system in processes ranging from feeding behavior to neuronal excitability.[1][2][3] As with any high-affinity ligand, its performance in sensitive in vitro assays is critically dependent on its physical state in solution. Improper dissolution can lead to the formation of aggregates, inaccurate concentration assessments, and a subsequent loss of biological activity, ultimately compromising experimental integrity.

This document serves as a comprehensive guide to the effective solubilization of lyophilized galanin (1-13)-spantide amide. We move beyond a simple list of steps to explain the scientific rationale behind the protocol, empowering researchers to make informed decisions and troubleshoot effectively. This protocol is designed to ensure the peptide is monomeric, fully solvated, and biologically active for downstream applications.

Understanding the Molecule: Physicochemical Profile

The solubility of a peptide is dictated by its amino acid composition.[4] Galanin (1-13)-spantide amide is a hybrid of the N-terminal fragment of galanin and the substance P antagonist, spantide.[1][2][5] This structure results in a molecule with a significant number of hydrophobic residues, which can promote intermolecular interactions and lead to aggregation in aqueous solutions.

Table 1: Physicochemical Characteristics and Dissolution Implications

PropertyDescriptionImplication for Dissolution Strategy
Peptide Type Chimeric Peptide, Neuropeptide AntagonistA significant portion of the peptide is composed of hydrophobic and polar uncharged amino acids.[4][6]
Key Residues Contains multiple hydrophobic residues (e.g., Trp, Leu) which can lead to poor solubility in aqueous buffers.[4]An organic solvent is recommended for initial reconstitution to disrupt hydrophobic interactions and prevent aggregation.[4][6][7]
Form Lyophilized PowderThis form offers excellent long-term stability but is hygroscopic and requires careful handling to prevent moisture absorption before reconstitution.[8][9][10]
Charge Profile Can be neutral or have a low net charge at physiological pH.Peptides with low charge density (<25% charged residues) often require organic solvents to aid dissolution.

Core Dissolution Protocol: From Lyophilized Powder to Working Solution

This protocol details the recommended procedure for reconstituting lyophilized galanin (1-13)-spantide amide to create a concentrated stock solution and subsequently diluting it to a final working concentration for in vitro assays.

Essential Materials
  • Galanin (1-13)-spantide amide (lyophilized powder)

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or appropriate sterile assay buffer (e.g., PBS, HBSS at pH 5-7).[10][11]

  • Low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated precision pipettes with sterile, low-retention tips

  • Vortex mixer

  • Benchtop microcentrifuge

Visualized Workflow

The following diagram outlines the complete process from receiving the lyophilized peptide to preparing the final working solution for your experiment.

G cluster_prep Part 1: Stock Solution Preparation (Concentrate) cluster_working Part 2: Working Solution Preparation (Dilution) cluster_storage Part 3: Storage start Lyophilized Peptide Vial equilibrate 1. Equilibrate vial to Room Temperature (Prevents condensation) start->equilibrate spin 2. Centrifuge vial briefly (Collects all powder at bottom) equilibrate->spin add_dmso 3. Add 100% DMSO (To create a 1-10 mM stock) spin->add_dmso mix 4. Mix Gently (Vortex or pipette mixing) add_dmso->mix stock_sol Concentrated Stock Solution mix->stock_sol serial_dilute 5. Add Stock to Buffer Dropwise (Dilute to final concentration) stock_sol->serial_dilute store_stock Aliquot & Store Stock at -80°C (Avoid freeze-thaw cycles) stock_sol->store_stock assay_buffer Sterile Aqueous Assay Buffer (e.g., PBS, HBSS) assay_buffer->serial_dilute final_solution Final Working Solution (<0.5% DMSO) serial_dilute->final_solution store_working Use Working Solution Fresh (Discard unused portion) final_solution->store_working

Figure 1: A comprehensive workflow for the reconstitution and storage of galanin (1-13)-spantide amide.

Step-by-Step Methodology

Part 1: Preparing the Concentrated Stock Solution

  • Equilibrate and Collect: Before opening, allow the vial of lyophilized peptide to warm to room temperature (approx. 20-30 minutes).[8][12][13] This is a critical step to prevent atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[9][11] Once equilibrated, briefly centrifuge the vial (e.g., 3000 rpm for 5 minutes) to ensure the entire lyophilized powder is collected at the bottom.[14][15]

  • Initial Solubilization: Carefully open the vial. Based on the peptide's hydrophobic nature, the recommended initial solvent is 100% DMSO.[4][6][7] Add the required volume of DMSO to achieve a concentrated stock solution, typically between 1 and 10 mM.

    • Rationale: Using a small volume of a strong organic solvent first ensures that the peptide is fully solvated and that intermolecular hydrophobic bonds are broken before the introduction of an aqueous environment.

  • Mixing: Close the vial securely and mix gently by vortexing for 10-30 seconds or by aspirating and dispensing the solution with a pipette.[12] Avoid vigorous shaking, which can cause shearing and denaturation.[14][16] Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, brief sonication in a water bath may be employed, but use this technique sparingly.[7][17]

Part 2: Preparing the Aqueous Working Solution

  • Dilution: For most in vitro assays, especially cell-based ones, the final concentration of DMSO must be kept to a minimum (ideally below 0.5%) to avoid solvent-induced artifacts.[4] The working solution should be prepared by slowly adding the concentrated DMSO stock solution dropwise into the vortexing aqueous assay buffer.

    • Rationale: This method of "stock into buffer" ensures that the peptide is gradually introduced into the aqueous environment while being rapidly diluted, which prevents it from reaching a localized concentration where it might precipitate. Never add aqueous buffer directly to the concentrated DMSO stock.

  • Final Inspection: Once the final concentration is reached, visually inspect the working solution for any signs of cloudiness or precipitation. A clear solution indicates successful solubilization.[16]

Storage and Handling for Maximum Stability

Improper storage is a common cause of peptide degradation and experimental failure.

  • Lyophilized Peptide: For maximum stability, store the lyophilized powder at -20°C or, preferably, -80°C in a desiccated environment, protected from light.[8][9][10]

  • Stock Solution (in DMSO): The shelf-life of peptides in solution is limited.[8][11][18] To preserve activity, aliquot the concentrated stock solution into single-use, low-protein-binding tubes and store them at -80°C.[3] This practice is essential to avoid repeated freeze-thaw cycles, which are highly deleterious to peptides.[8][10][11][18]

  • Working Solution (Aqueous): It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store diluted aqueous solutions of the peptide for extended periods.

Troubleshooting Common Dissolution Issues

ProblemProbable Cause(s)Recommended Solution(s)
Particulates remain in the DMSO stock solution. Incomplete dissolution due to strong aggregation or potential peptide quality issues.1. Gently warm the solution to <40°C.[7]2. Briefly sonicate the vial in a water bath.3. If particulates persist, the peptide may be compromised.
Solution becomes cloudy or a precipitate forms when diluting into aqueous buffer. The peptide is "crashing out" of solution as the solvent polarity changes. This happens when the peptide's solubility limit in the final buffer is exceeded.1. Ensure you are adding the DMSO stock to the buffer with constant agitation, not the reverse.2. Try diluting to a lower final peptide concentration.3. If your assay allows, consider using a buffer with a slightly acidic pH (5-6), which can improve the stability of some peptides in solution.[8][11]
Inconsistent or poor results in the biological assay. Peptide may be aggregated, degraded, or at an incorrect concentration due to incomplete dissolution.1. Prepare a fresh stock solution from the lyophilized powder, carefully following all steps.2. Confirm the final DMSO concentration is compatible with your assay system.3. Ensure all storage guidelines, particularly the avoidance of freeze-thaw cycles, have been followed.[18]

References

  • General Guide for Dissolving Peptides. Peptide Synthetics. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Peptide Solubilization. LifeTein. [Link]

  • How to Reconstitute Peptides. JPT. [Link]

  • Peptide Reconstitution Tutorial. Protopep. [Link]

  • How to Properly Reconstitute Lyophilized Proteins? Cusabio. [Link]

  • Galanin (1-13)-Substance P (5-11) amide [138579-66-5]. Aapptec Peptides. [Link]

Sources

Application

Preparation of Galanin (1-13)-Spantide Amide for Stereotaxic Injection: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the preparation and stereotaxic administration of Galanin (1-13)-Spantide Amide, a chimeric peptide tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation and stereotaxic administration of Galanin (1-13)-Spantide Amide, a chimeric peptide that acts as a high-affinity antagonist for galanin receptors. Due to its dual-domain nature, incorporating both a galanin receptor binding motif and a spantide sequence, careful consideration of its solubility, stability, and potential off-target effects is paramount for rigorous and reproducible in vivo studies. This guide offers a comprehensive protocol, from reconstitution and vehicle selection to stereotaxic injection parameters, alongside a discussion of the underlying scientific principles to ensure experimental success and data integrity.

Introduction

Galanin (1-13)-spantide amide is a synthetic chimeric peptide designed to antagonize galanin receptors. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is responsible for receptor binding, fused to spantide, a known substance P (neurokinin-1 or NK1) receptor antagonist.[1] This antagonist is a valuable tool for investigating the role of the galaninergic system in various physiological processes, including feeding behavior, pain transmission, and neuronal excitability.[1] Stereotaxic injection allows for the targeted delivery of this peptide to specific brain regions, enabling the elucidation of its localized effects on neural circuits and behavior.

The successful application of galanin (1-13)-spantide amide in stereotaxic procedures hinges on meticulous preparation of the injectate. This includes selecting an appropriate vehicle to ensure solubility and stability, calculating the correct concentration to achieve the desired biological effect while minimizing potential toxicity, and adhering to a precise and sterile injection technique. This guide provides a step-by-step protocol and the scientific rationale for each step to empower researchers to confidently and effectively utilize this potent pharmacological tool.

I. Peptide Characteristics and Handling

A foundational understanding of the physicochemical properties of galanin (1-13)-spantide amide is essential for its proper handling and use.

PropertyValueSource
Molecular Weight ~2828.34 g/mol [1][2]
Composition Chimeric peptide: Galanin (1-13) + Spantide[1]
Appearance Lyophilized white powderTypical for synthetic peptides
Storage (Lyophilized) -20°C or colder for long-term storage[1]

II. Reconstitution and Vehicle Selection

The choice of vehicle is critical for ensuring the solubility and stability of the peptide, as well as its biocompatibility upon injection into brain tissue.

Recommended Vehicle:

For in vivo stereotaxic injections, the recommended vehicle is sterile 0.9% physiological saline or artificial cerebrospinal fluid (aCSF) . Several studies have successfully used 0.9% saline to dissolve similar galanin antagonists for central administration in rodents.[3] Peptides have also been effectively dissolved in 0.9% NaCl for direct hippocampal injections.[3]

Rationale for Vehicle Choice:
  • Isotonicity: 0.9% saline and aCSF are isotonic with physiological fluids, minimizing the risk of osmotic stress and cellular damage at the injection site.

  • Biocompatibility: These vehicles are well-tolerated by neural tissue, reducing the likelihood of inflammatory responses or other adverse reactions that could confound experimental results.

  • Solubility: While specific solubility data for galanin (1-13)-spantide amide in saline is not extensively published, the successful use of saline for the structurally related antagonist M40 suggests good solubility.[4][5]

Protocol for Reconstitution:
  • Equilibration: Before opening, allow the vial of lyophilized galanin (1-13)-spantide amide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Vehicle Addition: Using a sterile, calibrated pipette, add the calculated volume of sterile 0.9% saline or aCSF to the vial.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation or degradation. Visually inspect the solution to ensure it is clear and free of particulates.

  • Concentration Calculation: Prepare a stock solution at a concentration higher than the final injection concentration to allow for dilution. A typical stock solution concentration might be 1 mg/mL.

Example Calculation for a 1 mg/mL Stock Solution:

  • Mass of peptide: 1 mg

  • Molecular Weight: 2828.34 g/mol

  • Volume of vehicle: 1 mL

To prepare a working solution of a specific molarity (e.g., 1 mM):

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) for 1 mL of 1 mM solution = 1 (mmol/L) x 0.001 (L) x 2828.34 ( g/mol ) = 2.828 mg

III. Dosage, Concentration, and Injection Parameters

Determining the optimal dose and injection parameters is crucial for achieving the desired pharmacological effect while avoiding off-target effects and neurotoxicity.

Dosage and Concentration:

The effective dose of galanin (1-13)-spantide amide can vary depending on the target brain region, the specific research question, and the animal model. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.

As a starting point, previous studies with the similar galanin antagonist M40 have used intracerebroventricular (ICV) doses of 1.0 to 3.0 nmol in rats.[4][5] For stereotaxic injections into a specific nucleus, the total amount of peptide will be significantly lower. A typical starting concentration for intra-hippocampal microinjections of peptides is in the low micromolar to nanomolar range.[3]

ParameterRecommended RangeRationale
Concentration 1-10 µg/µL (start with lower end for dose-response)Balances efficacy with minimizing potential toxicity.
Injection Volume 0.5 - 1.5 µL per siteSufficient to cover a specific nucleus while minimizing tissue displacement and backflow.[3]
Injection Rate 0.1 - 0.3 µL/minA slow infusion rate prevents tissue damage and ensures proper diffusion of the peptide.[3]
Storage of Reconstituted Peptide:

To maintain the integrity of the reconstituted peptide, it is essential to store it properly.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

  • Storage Temperature: Store the aliquots at -80°C for long-term storage. A thawed aliquot should be used for a single experiment and any remaining solution should be discarded.[6]

IV. Stereotaxic Injection Protocol

The following is a generalized protocol for the stereotaxic injection of galanin (1-13)-spantide amide. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials and Equipment:
  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane)

  • Microsyringe pump and Hamilton syringe (or similar)

  • Injection cannula (30-34 gauge)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Sterile 0.9% saline or aCSF

  • Galanin (1-13)-spantide amide solution

  • Animal brain atlas (e.g., Paxinos and Watson)

Step-by-Step Procedure:
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Secure the animal in the stereotaxic frame. Shave and sterilize the surgical area on the scalp.

  • Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a brain atlas to determine the stereotaxic coordinates for the target brain region. Mark the coordinates on the skull and drill a small burr hole.

  • Cannula Insertion: Slowly lower the injection cannula to the predetermined dorsoventral (DV) coordinate.

  • Injection: Infuse the galanin (1-13)-spantide amide solution at the recommended slow rate (e.g., 0.2 µL/min).

  • Diffusion Time: After the injection is complete, leave the cannula in place for an additional 2-5 minutes to allow for diffusion of the peptide and to minimize backflow upon withdrawal.[3]

  • Cannula Withdrawal: Slowly withdraw the injection cannula.

  • Closure and Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

V. Scientific Integrity: Off-Target Effects and Experimental Controls

A critical aspect of using galanin (1-13)-spantide amide is acknowledging and controlling for its potential off-target effects.

Mechanism of Action and Off-Target Considerations:

Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors that modulate various intracellular signaling cascades. GalR1 and GalR3 typically couple to Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels. GalR2 often couples to Gq/11 proteins, activating phospholipase C and increasing intracellular calcium.

Galanin_Signaling GalR1 GalR1 G_alpha_i_o Gαi/o GalR1->G_alpha_i_o GalR2 GalR2 G_alpha_q_11 Gαq/11 GalR2->G_alpha_q_11 GalR3 GalR3 GalR3->G_alpha_i_o Galanin Galanin Galanin->GalR1 Galanin->GalR2 Galanin->GalR3 Spantide Galanin (1-13)-Spantide Amide Spantide->GalR1 Spantide->GalR2 Spantide->GalR3 AC Adenylyl Cyclase G_alpha_i_o->AC PLC Phospholipase C G_alpha_q_11->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2

Galanin Receptor Signaling Pathways

The spantide component of galanin (1-13)-spantide amide is a known antagonist of the neurokinin-1 (NK1) receptor.[1] Therefore, it is crucial to differentiate the observed effects of galanin receptor blockade from those of NK1 receptor blockade.

Recommended Experimental Controls:
  • Vehicle Control: A group of animals should be injected with the vehicle (sterile 0.9% saline or aCSF) alone to control for the effects of the injection procedure itself.

  • Selective NK1 Receptor Antagonist Control: To address the off-target effects of the spantide moiety, a separate group of animals should be treated with a selective NK1 receptor antagonist. This will help to isolate the effects that are specifically due to galanin receptor antagonism.

  • Dose-Response Curve: As mentioned previously, generating a detailed dose-response curve is essential. Off-target effects may occur at different concentrations than on-target effects.[7]

  • Alternative Galanin Receptor Antagonist: If available, using a structurally different galanin receptor antagonist that does not contain a spantide-like sequence can help to confirm that the observed effects are mediated by galanin receptors.

Neurotoxicity:

Studies have reported that galanin (1-13)-spantide amide can be neurotoxic at high doses.[7] The spantide component itself has also been associated with adverse effects in animal models.[7] Therefore, it is imperative to:

  • Use the minimum effective dose: Determined through careful dose-response studies.

  • Monitor animal subjects closely: Observe for any signs of distress or adverse reactions following the injection.

  • Perform histological analysis: After the behavioral experiments, it is advisable to perform histological analysis of the injection site to assess for any potential tissue damage.

VI. Conclusion

The preparation and stereotaxic injection of galanin (1-13)-spantide amide is a powerful technique for investigating the role of the galaninergic system in the brain. By following the detailed protocols and considering the scientific principles outlined in this guide, researchers can ensure the integrity and reproducibility of their experiments. Careful attention to peptide handling, vehicle selection, dosage, and the implementation of appropriate experimental controls will lead to high-quality data and a deeper understanding of the complex functions of galanin in health and disease.

References

  • Benskey, M. J., & Manfredsson, F. P. (2016). Intraparenchymal Stereotaxic Delivery of rAAV and Special Considerations in Vector Handling. In Gene Therapy for Neurological Disorders (pp. 37-53). Humana Press, New York, NY.
  • Crawley, J. N., Austin, M. C., Fiske, S. M., Martin, B., Consolo, S., Berthold, M., ... & Bartfai, T. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding. Brain research, 600(2), 268-272.
  • BenchChem. (2025). Potential off-target effects of Galanin (1-13)-spantide I.
  • LifeTein. (n.d.). Galanin (1-13)-Spantide I. Retrieved from [Link]

  • Shen, Y., et al. (2022). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. STAR protocols, 3(1), 101133.
  • AAPPTec. (n.d.). Galanin (1-13)-Spantide I [143868-20-6]. Retrieved from [Link]

  • AAPPTec. (n.d.). Galanin (1-13)-Substance P (5-11) amide [138579-66-5]. Retrieved from [Link]

  • McDonald, M. P., & Crawley, J. N. (1998). Coadministration of Galanin Antagonist M40 with a Muscarinic M1 Agonist Improves Delayed Nonmatching to Position Choice Accuracy in Rats with Cholinergic Lesions. Journal of Neuroscience, 18(13), 5078-5085.
  • McDonald, M. P., Wenk, G. L., & Crawley, J. N. (1997). Coadministration of Galanin Antagonist M40 with a Muscarinic M1 Agonist Improves Delayed Nonmatching to Position Choice Accuracy in Rats with Cholinergic Lesions. Journal of Neuroscience, 17(13), 5078-5085.
  • McDonald, M. P., Willard, L. B., Wenk, G. L., & Crawley, J. N. (1998). Coadministration of Galanin Antagonist M40 with a Muscarinic M1 Agonist Improves Delayed Nonmatching to Position Choice Accuracy in Rats with Cholinergic Lesions. Journal of Neuroscience, 18(13), 5078–5085.
  • Xu, X. J., Wiesenfeld-Hallin, Z., Langel, Ü., & Bartfai, T. (1995). New high affinity peptide antagonists to the spinal galanin receptor. British journal of pharmacology, 116(3), 2076–2080.
  • Wennerberg, A. B., Langel, Ü., & Bartfai, T. (1995). Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1236(2), 259-265.

Sources

Method

Application Note: In Vivo Dosing Protocols for Galanin (1-13)-Spantide Amide in Rodent Models

Introduction & Pharmacological Rationale Galanin (1-13)-spantide amide—frequently referred to in literature as Galantide, M15, or C7—is a highly potent chimeric peptide antagonist. Structurally, it fuses the N-terminal f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Galanin (1-13)-spantide amide—frequently referred to in literature as Galantide, M15, or C7—is a highly potent chimeric peptide antagonist. Structurally, it fuses the N-terminal fragment of the neuropeptide galanin (amino acids 1-13) with spantide, a well-characterized substance P receptor antagonist[1][2].

In neuropharmacology and metabolic research, Galantide is deployed as a critical tool to block endogenous galanin signaling. Galanin typically exerts inhibitory, hyperpolarizing effects on neurons by activating three G-protein-coupled receptors (GalR1, GalR2, and GalR3)[3][4]. By occupying these receptors with high affinity ( Kd​≈1.16 nM for spinal receptors)[1], Galantide effectively prevents galanin-induced inhibition of acetylcholine (ACh) release, blocks galanin-stimulated feeding behaviors, and modulates peripheral metabolic responses such as enteric motility and pancreatic inflammation[5][6].

Mechanistic Pathway & Target Engagement

Understanding the causality of Galantide's effects requires mapping its target engagement. Galanin receptors couple primarily to Gi​/Go​ proteins. Upon activation by endogenous galanin, they inhibit adenylyl cyclase, reduce cAMP production, and modulate ion channels (opening K+ channels or closing Ca2+ channels), which ultimately suppresses neurotransmitter release[3][4]. Galantide competitively blocks this initiation phase.

SignalingPathway Galantide Galanin (1-13)-spantide (Antagonist) GalR Galanin Receptors (GalR1, GalR2, GalR3) Galantide->GalR Blocks Galanin Endogenous Galanin (Agonist) Galanin->GalR Activates GiGo Gi/Go Proteins GalR->GiGo Couples to AC Adenylyl Cyclase Inhibition GiGo->AC Downregulates cAMP Effect Inhibition of ACh Release & Feeding Stimulation AC->Effect Cellular Response

Fig 1: Mechanism of Galanin (1-13)-spantide amide antagonizing GalR signaling pathways.

Experimental Workflow & Route Selection

A fundamental pharmacokinetic limitation of Galantide is its large molecular weight and peptide structure, which result in negligible blood-brain barrier (BBB) permeability[3]. Causality Check: Peripheral administration (e.g., Intravenous or Intraperitoneal) will not yield central nervous system effects. Therefore, the choice of administration route must be strictly dictated by the target tissue.

Workflow Prep 1. Peptide Preparation (Dissolve in aCSF/Saline) Route 2. Select Route of Administration Prep->Route ICV Central (ICV/IT) Bypass BBB Route->ICV CNS Targets Peripheral Peripheral (IP/IG) Systemic Targets Route->Peripheral Peripheral Targets Assay1 Behavioral Assays (Feeding, Memory) ICV->Assay1 Assay2 Physiological Assays (Pancreatitis, GI Motility) Peripheral->Assay2 Analysis 3. Data Acquisition & Analysis Assay1->Analysis Assay2->Analysis

Fig 2: Decision matrix and experimental workflow for in vivo dosing of Galantide.

Detailed In Vivo Protocols

Protocol A: Intracerebroventricular (ICV) Administration for Neurobehavioral Assays (Rats)

This protocol is optimized for studying central galanin-mediated behaviors, such as feeding stimulation or memory deficits[6][7].

1. Formulation:

  • Reconstitute lyophilized Galanin (1-13)-spantide amide in sterile Artificial Cerebrospinal Fluid (aCSF) to achieve a stock concentration.

  • Scientific Insight: aCSF is mandatory over pure water or standard saline to maintain local osmotic and ionic balance, preventing depolarization artifacts in surrounding neurons.

2. Surgical Preparation:

  • Anesthetize the rat (e.g., 2-3% Isoflurane) and secure it in a stereotaxic frame.

  • Implant a guide cannula targeting the lateral ventricle (Typical coordinates from Bregma: AP -0.8 mm, ML -1.5 mm, DV -3.5 mm). Allow 5-7 days for surgical recovery.

3. Dosing & Infusion:

  • Prepare a working dose of 3.0 to 10.0 nmol per rat in a 5–10 µL volume[2][8].

  • Infuse the peptide at a strict rate of 1.0 µL/min using a microinjection pump.

  • Causality Check: Rapid infusion causes micro-trauma and intracranial pressure spikes, leading to non-specific behavioral suppression that confounds feeding or memory assays.

  • Leave the injector in place for 5 minutes post-infusion to prevent capillary backflow along the needle tract.

4. Behavioral Testing:

  • Initiate behavioral observation (e.g., delayed nonmatching to position tasks or food intake monitoring) 15–30 minutes post-infusion, aligning with peak receptor occupancy[7].

Protocol B: Peripheral Administration for Systemic Metabolism (Mice)

Galantide is increasingly used to study peripheral galanin networks, such as enteric nervous system control of glucose metabolism and the pathogenesis of acute pancreatitis[5].

1. Formulation:

  • Dissolve the peptide in sterile 0.9% NaCl (Saline).

2. Intragastric (IG) Perfusion for Enteric Assays:

  • To evaluate duodenal contractility and glucose utilization, administer a 100 nM solution of Galantide via intragastric injection.

  • Deliver a total volume of 100 µL at a rate of 10 µL/min using a syringe pump.

3. Intraperitoneal (IP) Injection for Systemic Inflammation:

  • For models of cerulein-induced acute pancreatitis, administer Galantide via IP injection. While exact molarity varies by severity, standard peptide dosing ranges from 0.1 to 1.0 mg/kg [5].

  • Evaluate plasma amylase, lipase, and myeloperoxidase activity 1-6 hours post-administration[5].

Quantitative Dosing Summary

To facilitate rapid experimental design, the following table synthesizes validated dosing parameters across various rodent models:

Target SystemAnimal ModelRouteTypical Dose RangeVehiclePrimary Outcome Measure
Feeding Behavior RatICV1.0 – 10.0 nmolaCSFBlockade of galanin-induced food intake[6]
ACh Release / Memory RatICV3.0 – 9.36 nmolaCSFRestoration of ACh release; DNMTP accuracy[2][7]
Spinal Nociception RatIT1.0 – 5.0 nmolaCSFInhibition of nociceptive flexor reflex[2]
Glucose Metabolism MouseIntragastric100 nM (100 µL)Saline/WaterModulation of duodenal contractility
Acute Pancreatitis MouseIP0.1 – 1.0 mg/kgSalineReduction of plasma amylase/lipase[5]

Self-Validating Experimental Controls & Troubleshooting

To ensure trustworthiness and reproducibility, every dosing protocol must operate as a self-validating system. Implement the following controls:

  • Dose-Dependent Toxicity Screening: High concentrations of Galantide have been reported to exhibit neurotoxicity in the rat spinal cord[3]. Always perform a preliminary dose-response curve (e.g., 1, 3, and 10 nmol) to identify the optimal therapeutic window that provides target antagonism without inducing motor deficits or toxicity.

  • Vehicle-Only Baselines: The physical act of microinjection can induce stress or mechanical artifacts. A control cohort receiving the exact volume and infusion rate of the vehicle (aCSF or Saline) is mandatory to establish true baseline behavior.

  • Agonist Reversal (Positive Control): To prove that the observed phenotype is specifically due to GalR antagonism, co-administer Galantide with an exogenous GalR agonist (e.g., Galanin 1-29). A successful assay will show Galantide completely preventing the agonist's effects (e.g., restoring ACh output that was suppressed by exogenous galanin)[2].

References

  • BenchChem. "Blood-brain barrier permeability of Galanin (1-13)-spantide I". BenchChem Application Notes.
  • MedChemExpress. "Galanin (1-13)-spantide I | Galanin Receptor Antagonist". MCE Life Science Reagents.
  • Corwin, R.L., et al. "Galanin receptor antagonists M40 and C7 block galanin-induced feeding." Brain Research.
  • Kask, K., et al. "Galanin—A neuropeptide with inhibitory actions." PMC.
  • Bartfai, T., et al. "Galantide: A high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord." PNAS.
  • UCLouvain. "Galanin enhances systemic glucose metabolism through enteric Nitric Oxide Synthase-expressed neurons". DIAL@UCLouvain.
  • Researcher.life. "Galanin Mediates the Pathogenesis of Cerulein-Induced Acute Pancreatitis in the Mouse".

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis and Purification of Galanin (1-13)-Spantide I (C7) Chimeric Peptide

Introduction & Scientific Rationale Galanin (1-13)-spantide I, commonly referred to as C7, is a 24-amino acid synthetic chimeric peptide that functions as a high-affinity galanin receptor antagonist[1]. It is composed of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Galanin (1-13)-spantide I, commonly referred to as C7, is a 24-amino acid synthetic chimeric peptide that functions as a high-affinity galanin receptor antagonist[1]. It is composed of the N-terminal fragment of galanin (amino acids 1-13), which is responsible for receptor recognition, fused to spantide I, a known substance P receptor antagonist[1][2]. C7 exhibits a high binding affinity for spinal galanin receptors (Kd = 1.16 nM) and is widely used in neurobiological research to study the galaninergic system's role in feeding behavior, cognitive function, and pain transmission[2][3].

The synthesis of C7 presents specific biochemical challenges. The sequence incorporates three D-amino acids (D-Arg, and two D-Trp residues) which require careful coupling to prevent racemization[4]. Furthermore, the presence of three tryptophan residues and one tyrosine residue makes the peptide highly susceptible to oxidative degradation and alkylation during the final acidic cleavage[5]. To address these challenges, this protocol utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with optimized coupling reagents (DIC/Oxyma) and a specialized cleavage cocktail containing 3,6-dioxa-1,8-octanedithiol (DODT) to protect oxidation-prone side chains.

Physicochemical Properties

ParameterSpecification
Peptide Name Galanin (1-13)-Spantide I (C7)
Sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2[4]
Molecular Formula C138H199N35O30[3]
Molecular Weight 2828.27 g/mol [3][6]
Target Receptors Galanin Receptors (GalR1, GalR2, GalR3)[5]
C-Terminus Amidated (-NH2)[7]

Materials and Reagents

  • Resin : Rink Amide MBHA resin (Loading: 0.4–0.6 mmol/g). Expertise Rationale: Cleavage from this resin yields a C-terminal amide, which is structurally required for the biological antagonism of C7[7].

  • Amino Acids : Fmoc-protected L- and D-amino acids. Specifically: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH.

  • Coupling Reagents : N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure).

  • Deprotection Solution : 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail : Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O / DODT (92.5 : 2.5 : 2.5 : 2.5 v/v).

Step-by-Step Experimental Protocol

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling : Weigh 0.1 mmol of Rink Amide MBHA resin into a peptide synthesis reaction vessel. Swell the resin in 5 mL of DMF for 30 minutes at room temperature (RT) to maximize the accessibility of functional sites.

  • Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Amino Acid Coupling :

    • Dissolve 0.4 mmol (4 equivalents) of the first Fmoc-amino acid (Fmoc-Leu-OH) and 0.4 mmol of Oxyma Pure in 3 mL of DMF.

    • Add 0.4 mmol of DIC to the solution to activate the amino acid.

    • Transfer the mixture to the resin and agitate for 60 minutes at RT.

  • Self-Validation (Kaiser Test) : Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

  • Iterative Elongation : Repeat steps 2–4 for the remaining 23 amino acids in the sequence from the C-terminus to the N-terminus[4].

  • Final Deprotection : After coupling the final N-terminal Fmoc-Gly-OH, perform a final Fmoc deprotection (Step 2). Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

StepReagent / SolventDurationRepetitions
1. Deprotection 20% Piperidine in DMF10 min2
2. Wash DMF1 min5
3. Coupling 4 eq AA, 4 eq DIC, 4 eq Oxyma60 min1 (2 for difficult sequences)
4. Wash DMF1 min5
Phase 2: Cleavage and Global Deprotection
  • Cleavage Reaction : Transfer the dried peptide-resin to a round-bottom flask. Add 10 mL of the freshly prepared cleavage cocktail (TFA/TIS/H2O/DODT). Expertise Rationale: DODT acts as a potent carbocation scavenger, preventing the irreversible alkylation of the three Trp residues by t-butyl cations released from the side-chain protecting groups.

  • Incubation : Stir the mixture gently for 3 hours at RT.

  • Filtration and Precipitation : Filter the cleavage mixture to remove the resin. Dropwise add the filtrate into 40 mL of ice-cold diethyl ether to precipitate the crude C7 peptide.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes at 4°C. Discard the supernatant, wash the peptide pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

Phase 3: Preparative RP-HPLC Purification
  • Sample Preparation : Dissolve the crude peptide in a minimum volume of 10% Acetonitrile (MeCN) in H2O containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography : Inject the sample onto a Preparative C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Gradient Elution : Run the gradient as described below. Monitor absorbance at 220 nm (peptide backbone) and 280 nm (Trp/Tyr aromatic rings).

Time (min)Mobile Phase A (0.1% TFA in H2O)Mobile Phase B (0.1% TFA in MeCN)
080%20%
580%20%
3550%50%
405%95%
4580%20%
Phase 4: Quality Control and Lyophilization
  • LC-MS Analysis : Analyze the collected fractions via Analytical HPLC and ESI-MS. The expected monoisotopic mass is 2828.27 Da[3][6].

  • Lyophilization : Pool the pure fractions (>95% purity) and lyophilize for 48 hours to obtain the final Galanin (1-13)-spantide I as a white fluffy powder. Store at -20°C[1].

Process and Pathway Visualizations

SPPS_Workflow Resin Rink Amide MBHA Resin (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash DMF Washing Deprotect->Wash Couple Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Couple->Wash Wash->Deprotect Repeat 23x Wash->Couple Cleavage Resin Cleavage & Deprotection (TFA/TIS/H2O/DODT) Wash->Cleavage Final Fmoc removed Precipitation Ether Precipitation & Centrifugation Cleavage->Precipitation HPLC Preparative RP-HPLC (C18, MeCN/H2O + TFA) Precipitation->HPLC Lyophilization Lyophilization (Pure C7 Peptide) HPLC->Lyophilization

Figure 1: Step-by-step workflow for the solid-phase synthesis and purification of C7 peptide.

Galanin_Pathway Galanin Endogenous Galanin GalR Galanin Receptors (GalR1, GalR2, GalR3) Galanin->GalR Agonist C7 Galanin (1-13)-Spantide I (C7 Antagonist) C7->GalR Competitive Antagonist Block Receptor Blockade (No Downstream Signaling) C7->Block Gi Gi/o Protein Activation GalR->Gi cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP GIRK GIRK Channel Opening (Hyperpolarization) Gi->GIRK

Figure 2: Galanin receptor antagonism by Galanin (1-13)-spantide I blocking downstream signaling.

Troubleshooting & Optimization

  • Incomplete Coupling at Pro-D-Arg Junction : The transition from the Spantide I sequence to the Galanin sequence involves a Proline and a D-Arginine[4]. This creates significant steric bulk. Optimization: Implement a double-coupling strategy (2 x 60 min) with elevated temperature (microwave assistance at 50°C) specifically for these residues to ensure sequence completion.

  • Tryptophan Oxidation : The sequence contains three Trp residues (two D-Trp, one L-Trp)[4]. Optimization: Ensure all ether used for precipitation is peroxide-free. Purge all HPLC solvents with helium or nitrogen to displace dissolved oxygen, preventing the formation of +16 Da (mono-oxidation) adducts.

  • Off-Target Effects in Assays : Due to its chimeric nature, C7 can exhibit off-target antagonism at the neurokinin-1 (NK1) receptor[1]. Optimization: When designing in vivo experiments, include appropriate controls to differentiate between GalR and NK1 receptor blockade[1].

References

  • Peptides.com. "Galanin (1-13)-Spantide I [143868-20-6]".[Link]

  • PubMed. "Design of chimeric peptide ligands to galanin receptors and substance P receptors".[Link]

  • MDPI. "Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications".[Link]

  • MedChemExpress.cn. "Galanin (1-13)-spantide I 143868-20-6".[Link]

Sources

Method

Application Note: Galanin Receptor Antagonism Assays Using Galanin (1-13)-Spantide Amide (C7)

Scientific Context & Mechanistic Rationale The galaninergic system, driven by the widely distributed neuropeptide galanin, is a critical neuromodulatory network implicated in feeding behavior, nociception, and cognitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The galaninergic system, driven by the widely distributed neuropeptide galanin, is a critical neuromodulatory network implicated in feeding behavior, nociception, and cognitive function . Galanin exerts its physiological effects through three G-protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.

To isolate and study galanin-mediated pathways, researchers rely on high-affinity chimeric peptide antagonists. Galanin (1-13)-spantide amide , universally designated as C7 in literature, is a premier pharmacological tool for these assays [[1]]([Link]).

The Causality of Chimeric Antagonism: C7 is engineered by fusing the N-terminal fragment of galanin (amino acids 1-13) with spantide, a known substance P receptor antagonist . The rationale behind this specific structural design is highly deliberate:

  • High-Affinity Anchoring: The Galanin(1-13) sequence is strictly required for recognition and binding to the GalR binding pocket.

Quantitative Data Presentation: Chimeric Antagonists

When designing an assay, selecting the appropriate chimeric peptide is vital. The table below summarizes the binding affinities and primary applications of C7 compared to other prominent galanin antagonists .

AntagonistChimeric CompositionTarget ReceptorBinding Affinity ( Kd​ / Ki​ )Primary In Vivo Application
C7 Galanin (1-13)-spantide amideGalR (Spinal/Brain)1.16 nMFeeding behavior, Nociception
M15 (Galantide) Galanin (1-13)-substance P (5-11)GalR (Non-selective)< 0.1 nM & ~6.0 nMGI motility, Opioid interactions
M35 Galanin (1-13)-bradykinin (2-9)GalR1 / GalR20.11 nM (GalR1)Pancreatic insulin secretion
M40 Galanin (1-13)-Pro-Pro-(Ala-Leu)2-AlaGalR (Brain)~1.0 nMFeeding behavior

Mandatory Visualization: Mechanism of Action

G Galanin Endogenous Galanin (Agonist) GalR1 GalR1 Receptor (Gi/o-Coupled) Galanin->GalR1 Activates GalR2 GalR2 Receptor (Gq/11-Coupled) Galanin->GalR2 Activates C7 Galanin (1-13)-spantide amide (C7 Antagonist) C7->GalR1 Competitively Blocks C7->GalR2 Competitively Blocks AC Adenylyl Cyclase GalR1->AC Inhibits PLC Phospholipase C GalR2->PLC Stimulates cAMP Decreased cAMP (Hyperpolarization) AC->cAMP Downstream Effect Ca2 Increased Intracellular Ca2+ (Depolarization) PLC->Ca2 Downstream Effect

Galanin receptor signaling pathways and antagonistic blockade by Galanin (1-13)-spantide amide (C7).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to rule out artifacts caused by peptide degradation, non-specific binding, or basal physiological variations.

Protocol A: In Vitro Radioligand Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of C7 for GalR1/GalR2 in transfected cell membranes.

Causality & Validation: Highly basic chimeric peptides like C7 are notoriously "sticky" and will adhere to plastic walls and glass fiber filters, artificially inflating non-specific binding (NSB). To validate the specific binding window, siliconized tubes and polyethylenimine (PEI) pre-treatment are strictly required.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute GalR-expressing cell membranes (e.g., CHO or HEK293) in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail) to a final concentration of 15 µg protein/well.

  • Control Establishment:

    • Total Binding (TB): Membranes + Assay Buffer + Radioligand.

    • Non-Specific Binding (NSB): Membranes + Assay Buffer + Radioligand + 10μM unlabeled endogenous galanin.

  • Ligand Addition: Add [125I]-Galanin (approx. 2000 Ci/mmol) at a constant concentration of 0.1 nM to all wells.

  • Antagonist Titration: Add unlabeled Galanin (1-13)-spantide amide (C7) in a 10-point concentration gradient (from 10−12 to 10−5 M) to establish a competitive displacement curve. Use siliconized pipette tips and plates.

  • Incubation: Incubate the mixture at room temperature for 90 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% PEI for 1 hour prior to harvesting to neutralize the filter's negative charge and prevent C7 adherence.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl. Measure retained radioactivity using a gamma counter.

  • Data Analysis: Calculate Specific Binding (TB - NSB). Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Central Administration for Feeding Behavior

Objective: Evaluate the antagonistic effect of C7 on galanin-induced hyperphagia in rodent models.

Causality & Validation: Neuropeptides are large molecules with negligible blood-brain barrier (BBB) permeability . Systemic administration will yield false negatives. Therefore, intracerebroventricular (ICV) administration is mandatory. A 4-arm crossover design validates the assay by proving C7 does not possess intrinsic agonistic activity.

Step-by-Step Methodology:

  • Surgical Preparation: Stereotaxically implant a guide cannula into the lateral ventricle of adult male Wistar rats. Allow a 7-day recovery period.

  • Baseline Fasting: Fast the animals for 2 hours prior to the assay to establish a stable baseline while avoiding extreme starvation, which could mask galanin-induced feeding.

  • Crossover Dosing Regimen (Self-Validation):

    • Group 1 (Negative Control): ICV Artificial CSF (aCSF) + ICV aCSF.

    • Group 2 (Positive Control): ICV aCSF + ICV Galanin (1 nmol).

    • Group 3 (Toxicity/Agonism Check): ICV C7 (10 nmol) + ICV aCSF.

    • Group 4 (Experimental): ICV C7 (10 nmol) + ICV Galanin (1 nmol).

  • Administration: Inject C7 (or aCSF) in a 5 µL volume over 1 minute. Wait exactly 15 minutes, then administer the galanin challenge (or aCSF).

  • Behavioral Observation: Immediately place pre-weighed food pellets in the cage. Measure cumulative food intake by weighing the remaining food at 30, 60, and 120 minutes post-injection.

  • Analysis: A successful assay will show Group 2 with significantly elevated feeding compared to Group 1, Group 3 matching Group 1 (proving C7 is a pure antagonist), and Group 4 showing a dose-dependent blockade of Group 2's hyperphagia.

Troubleshooting & Optimization

  • Inconsistent In Vivo Efficacy (Peptide Degradation): Chimeric peptides are highly susceptible to rapid proteolytic degradation by tissue peptidases. If the in vivo half-life appears too short, perform pharmacokinetic sampling of the CSF. Consider co-administering with a peptidase inhibitor cocktail (e.g., bestatin/amastatin), ensuring control groups also receive the inhibitors to account for off-target behavioral effects .

  • Dose-Dependent Neurotoxicity: High intrathecal or ICV doses of C7 have been reported to induce neurotoxic motor impairment in rat spinal cords . Always perform a preliminary dose-response study (e.g., 0.1, 1.0, 5.0, and 10.0 nmol) to identify the optimal therapeutic window that provides antagonistic effects without inducing motor deficits.

  • Poor Solubility: C7 is a highly hydrophobic peptide. Reconstitute the lyophilized powder in a small volume of 10% DMSO or dilute acetic acid before bringing it to the final working concentration with aCSF or assay buffer. Never vortex vigorously; gently swirl to prevent peptide shearing and aggregation.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "C7 | Ligand page."[1] URL:[Link]

Sources

Application

intrathecal administration of galanin (1-13)-spantide amide in rats

An in-depth guide to the intrathecal administration of the galanin receptor antagonist, galanin (1-13)-spantide amide, in rodent models. This document provides the scientific background, detailed experimental protocols,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the intrathecal administration of the galanin receptor antagonist, galanin (1-13)-spantide amide, in rodent models. This document provides the scientific background, detailed experimental protocols, and critical insights for researchers investigating the role of the spinal galaninergic system.

Introduction: The Spinal Galaninergic System and its Antagonism

Galanin is a widely expressed neuropeptide in the central and peripheral nervous systems, implicated in a diverse array of biological functions including pain perception (nociception), feeding behavior, mood, and sleep regulation.[1] It exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] These receptors are coupled to different intracellular signaling pathways, which accounts for galanin's varied and sometimes opposing physiological effects.[3]

  • GALR1 and GALR3 typically couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[4][5][6]

  • GALR2 primarily couples to Gαq/11 proteins, stimulating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.[2][5]

The direct administration of pharmacological agents into the cerebrospinal fluid (CSF) via the intrathecal space is a powerful technique for studying the function of neurotransmitter and receptor systems at the spinal cord level.[7][8] This route bypasses the blood-brain barrier, allowing for targeted delivery and the elucidation of specific spinal mechanisms.

Galanin (1-13)-Spantide Amide (C7): A Chimeric Antagonist

To investigate the function of endogenous galanin, researchers utilize receptor antagonists. Galanin (1-13)-spantide amide, also known as C7, is a synthetic chimeric peptide designed for this purpose.[9][10][11] It is composed of:

  • Galanin (1-13): The N-terminal fragment of the galanin peptide, which is crucial for binding to galanin receptors.

  • Spantide: A known antagonist of the Substance P (neurokinin-1 or NK1) receptor.[9][11]

This chimera has a high affinity for spinal galanin receptors and functions as a potent antagonist, blocking the effects of galanin.[9][12] Its use has been instrumental in studies of galanin-mediated behaviors, such as feeding.[12]

GalaninSignaling cluster_ligand Ligand cluster_receptors Galanin Receptors (GPCRs) cluster_pathways Downstream Signaling galanin Galanin GALR1 GALR1 galanin->GALR1 GALR2 GALR2 galanin->GALR2 GALR3 GALR3 galanin->GALR3 antagonist Galanin (1-13)-Spantide Amide (Antagonist) antagonist->GALR1 Blocks antagonist->GALR2 Blocks antagonist->GALR3 Blocks Gio Gαi/o GALR1->Gio Gq11 Gαq/11 GALR2->Gq11 GALR3->Gio AC Adenylyl Cyclase ↓ cAMP ↓ Gio->AC PLC Phospholipase C ↑ Ca2+ Mobilization ↑ Gq11->PLC

Galanin receptor signaling pathways.

Application: Probing the Role of Galanin in Neuropathic Pain

A primary application for the intrathecal administration of galanin (1-13)-spantide amide is in the study of neuropathic pain. Following peripheral nerve injury, galanin expression is often significantly upregulated in dorsal root ganglion neurons and the spinal cord. This upregulation is thought to be a protective, endogenous analgesic response.[6] By blocking spinal galanin receptors with an antagonist, researchers can unmask the function of this endogenous galanin.

Experimental Design Overview

A typical study involves inducing a neuropathic pain state in rats, implanting an intrathecal catheter, administering the antagonist, and then assessing changes in pain-like behaviors.

1. Neuropathic Pain Model: The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used model that produces robust and lasting pain-like symptoms.[6][13]

2. Behavioral Assays for Pain Assessment:

  • Mechanical Allodynia: This refers to pain caused by a stimulus that does not normally provoke pain. It is commonly measured using von Frey filaments of varying stiffness applied to the plantar surface of the rat's hind paw. The endpoint is the paw withdrawal threshold, recorded in grams.[14] A lower threshold indicates increased sensitivity.

  • Thermal Hyperalgesia: This is an increased sensitivity to a painful heat stimulus. It is often assessed using the Hargreaves test, where a radiant heat source is focused on the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.[15][16] A shorter latency indicates heightened pain sensitivity.

ExperimentalWorkflow cluster_pre Phase 1: Model Induction & Surgery cluster_post Phase 2: Treatment & Testing A Baseline Behavioral Testing (Day -3 to -1) B Induce Neuropathic Pain (e.g., CCI Surgery) (Day 0) A->B C Intrathecal Catheter Implantation (Day 7) B->C D Surgical Recovery & Acclimation (Day 8-13) C->D E Post-Injury Baseline Behavioral Testing (Day 14) D->E F Intrathecal Administration (Vehicle or Antagonist) E->F G Post-Treatment Behavioral Testing (e.g., 15, 30, 60, 120 min) F->G

Experimental workflow for assessing antagonist effects.

Detailed Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation

This protocol is adapted from the established methods of Yaksh and Rudy.[17] All procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Anesthetic: Isoflurane or Sodium Pentobarbital (60 mg/kg, i.p.)[17]

  • Stereotaxic frame

  • Surgical tools: Scalpels, forceps, small retractors, needle holder

  • Catheter: Polyethylene tubing (PE-10), approximately 13-15 cm long[17]

  • Suture materials

  • Wound clips or sutures for skin closure

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the absence of a pedal withdrawal reflex. Shave the area over the back of the neck and head. Place the animal in a stereotaxic frame with its head flexed downwards.[18]

  • Incision: Make a midline incision (approx. 2-3 cm) over the occipital bone to expose the underlying musculature.

  • Exposure of Atlanto-Occipital Membrane: Carefully separate the neck muscles along the midline to reveal the glistening white atlanto-occipital membrane, which lies between the base of the skull and the first cervical vertebra.

  • Catheter Insertion: Using the tip of a fine needle or a 27-gauge needle, make a small incision in the membrane. A small outflow of clear CSF confirms entry into the cisterna magna.

  • Gently insert the PE-10 catheter through the incision. Advance it caudally within the subarachnoid space. For targeting the lumbar enlargement, where sensory nerves from the hind limbs terminate, the catheter should be inserted approximately 7.8-8.5 cm.[17][18]

  • Securing the Catheter: Once the catheter is in place, secure it to the surrounding musculature using a suture to prevent displacement.

  • Externalization: Tunnel the external end of the catheter subcutaneously to exit between the scapulae. This placement prevents the animal from chewing on it.

  • Closure and Sealing: Close the skin incision with wound clips or sutures. Seal the external tip of the catheter with a small piece of metal wire or a specialized cap to maintain sterility and prevent CSF leakage.[18]

  • Post-Operative Care: House rats individually after surgery to protect the catheter.[19] Monitor the animals closely for at least 5 days for any signs of motor impairment, which could indicate spinal cord damage.[18] Rats showing paralysis should be euthanized. Administer post-operative analgesics as per institutional guidelines.

Protocol 2: Intrathecal Administration of Galanin (1-13)-spantide amide

Materials:

  • Galanin (1-13)-spantide amide, lyophilized powder

  • Sterile, pyrogen-free 0.9% saline

  • Hamilton syringe (25 or 50 µL capacity) with a blunted needle that fits snugly into the PE-10 tubing.

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide in sterile saline to create a stock solution. For example, dissolve 1 mg in 1 mL of saline to make a 1 mg/mL stock. Store aliquots at -20°C or colder to prevent degradation.[11] On the day of the experiment, dilute the stock solution to the desired working concentration with sterile saline.

  • Dosage: The optimal dose must be determined through a dose-response study. Published research on similar antagonists suggests that effective doses are often equimolar to or slightly less than the active doses of galanin itself.[12] A starting point for investigation could be in the range of 1-10 nmol per rat.

  • Administration: a. Gently restrain the conscious rat. b. Remove the seal from the externalized catheter. c. Fill a Hamilton syringe with the desired volume of the antagonist solution (typically 5-10 µL). d. Insert the syringe needle into the catheter, ensuring a tight seal. e. Inject the solution slowly over 15-30 seconds. f. Immediately follow the drug injection with a 10 µL flush of sterile saline to push the entire dose from the catheter into the intrathecal space.[18] g. Reseal the catheter.

  • Behavioral Testing: Begin behavioral assessments at predetermined time points after the injection (e.g., 15, 30, 60, 90, 120 minutes) to capture the onset, peak, and duration of the antagonist's effect.[18]

Data Presentation and Interpretation

Quantitative data from behavioral tests should be organized clearly for analysis.

Treatment GroupNPre-Drug Baseline Paw Withdrawal Threshold (g)30 min Post-Drug Paw Withdrawal Threshold (g)% Change from Baseline
Sham + Vehicle814.5 ± 0.814.2 ± 0.9-2.1%
CCI + Vehicle83.2 ± 0.53.5 ± 0.6+9.4%
CCI + Antagonist (X nmol)83.4 ± 0.41.8 ± 0.3*-47.1%

*Data are presented as Mean ± SEM. p < 0.05 compared to CCI + Vehicle group.

Interpretation of Potential Results: In a neuropathic pain model, endogenous galanin is often tonically active and inhibitory (analgesic).[6] Therefore, a successful blockade of galanin receptors by intrathecal galanin (1-13)-spantide amide would be expected to exacerbate pain-like behaviors. This would manifest as a significant decrease in the paw withdrawal threshold (increased mechanical allodynia) and/or a decrease in paw withdrawal latency (increased thermal hyperalgesia) compared to vehicle-treated control animals.

Critical Considerations and Troubleshooting

  • Off-Target Effects: The spantide moiety of galanin (1-13)-spantide amide is an NK1 receptor antagonist.[11] This is a critical confounding factor, as Substance P/NK1 signaling is a major pathway in spinal nociceptive transmission. It is essential to run a parallel control group treated with a selective NK1 receptor antagonist (e.g., Spantide I alone or another selective antagonist) to ensure that the observed effects are due to galanin receptor blockade and not off-target NK1 antagonism. [11]

  • Toxicity: High doses of C7 have been reported to be neurotoxic. The spantide component itself can cause severe adverse effects in animal models.[11] Always begin with the lowest potentially effective dose and carefully monitor animals for any signs of distress, abnormal motor function, or toxicity.[11]

  • Peptide Stability: Peptides are prone to degradation. Ensure proper storage of lyophilized powder and reconstituted solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[11]

  • Catheter Patency: Before beginning a series of experiments, confirm catheter patency. A lack of response could be due to a blocked or displaced catheter rather than ineffective treatment.

References

  • Galanin - Wikipedia. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Piotrowska, A., Rojewska, E., Pawlik, K., Kreiner, G., Ciechanowska, M., Makuch, W., Nalepa, I., & Mika, J. (2019). Intrathecal (i.t.) Injection. Bio-protocol, 9(12), e3274. [Link]

  • Khan, M. I., Singh, P., & Khan, M. I. (2018). Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac. Journal of Anaesthesiology Clinical Pharmacology, 34(3), 397-401. [Link]

  • Rostam, M. A., & Sivaraman, J. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Biosciences, 45, 126. [Link]

  • Intrathecal Catheter in Rats. (n.d.). Charles River. Retrieved March 24, 2026, from [Link]

  • Gomes, I., & Devi, L. A. (2021). Galanin Receptors: G Protein-Dependent Signaling and Beyond. International Journal of Molecular Sciences, 22(4), 1709. [Link]

  • Zhang, X., et al. (2021). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences, 118(48), e2110520118. [Link]

  • Behavioral testing results for both models of neuropathic pain. Tactile... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Chen, J., et al. (2018). Influence of intrathecal injection with dexmedetomidine on the behavioral ability and analgesic effects on rats with neuropathic pain and expression of protein kinase C in the spinal dorsal horn. Experimental and Therapeutic Medicine, 16(5), 4169-4174. [Link]

  • Vos, B. P., Strassman, A. M., & Maciewicz, R. J. (1994). Behavioral Evidence of Trigeminal Neuropathic Pain Following Chronic Constriction Injury to the Rat's Infraorbital Nerve. Journal of Neuroscience, 14(5), 2708-2723. [Link]

  • Berta, T., et al. (2017). What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Pain, 158(7), 1193-1197. [Link]

  • Sarret, P., et al. (2012). Intrathecal administration of NTS1 agonists reverses nociceptive behaviors in a rat model of neuropathic pain. European Journal of Pain, 16(4), 526-536. [Link]

  • Galanin (1-13)-Spantide I [143868-20-6]. (n.d.). Peptides International. Retrieved March 24, 2026, from [Link]

  • Al-Khrasani, M., et al. (2023). Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Crawley, J. N., et al. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding. Brain Research, 600(2), 268-272. [Link]

  • Li, H., et al. (2023). A Modified Method for Intrathecal Catheterization in Rats. Journal of Visualized Experiments, (192), e65045. [Link]

  • Rigo, F., et al. (2019). Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System. Journal of Visualized Experiments, (149), e59972. [Link]

  • Salter, M. W., & Henry, J. L. (2021). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. Journal of Pain Research, 14, 273-294. [Link]

  • Prado, W. A., & Segalla, A. P. (1991). Acute and chronic effects of intrathecal galanin on behavioural and biochemical markers of spinal motor function in adult rats. Brain Research, 544(1), 118-125. [Link]

  • Pooga, M., et al. (2001). Intrathecal administration of PNA targeting galanin receptor reduces galanin-mediated inhibitory effect in the rat spinal cord. Neuroreport, 12(2), 317-320. [Link]

Sources

Method

Application Note &amp; Protocol: Best Practices for the Storage and Handling of Lyophilized Galanin (1-13)-Spantide Amide

Abstract and Scope This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, reconstitution, and quantification of lyophilized galanin (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, reconstitution, and quantification of lyophilized galanin (1-13)-spantide amide. This chimeric peptide is a potent tool in neurobiological research, but its utility is contingent upon maintaining its structural integrity and understanding its unique pharmacological profile. Adherence to these protocols will ensure experimental reproducibility and the generation of reliable data. We will delve into the rationale behind each procedural step, address potential off-target effects, and provide robust, field-proven methodologies.

Introduction to Galanin (1-13)-Spantide Amide

Galanin (1-13)-spantide amide, also referred to as C7, is a synthetic chimeric peptide designed as a high-affinity antagonist for galanin receptors.[1][2] It is constructed from two distinct functional domains:

  • Galanin (1-13): The N-terminal 1-13 amino acid fragment of galanin, which is responsible for binding to galanin receptors (GalR).[1]

  • Spantide I: A known antagonist of the substance P neurokinin-1 (NK1) receptor.[1][3][4]

This dual nature is the most critical characteristic for any researcher to understand. While it effectively blocks the action of endogenous galanin, its spantide moiety will simultaneously antagonize NK1 receptors.[1] Therefore, experimental design must account for this polypharmacology to correctly interpret results. Furthermore, high doses of the peptide have been reported to be neurotoxic, necessitating careful dose-response studies.[1]

Mechanism of Action: A Dual Antagonist

Galanin exerts its physiological effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5][6][7] These receptors couple to different intracellular signaling pathways:

  • GalR1 and GalR3: Primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8]

  • GalR2: Primarily couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway.[5][6][8][9] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[6]

Galanin (1-13)-spantide amide competitively blocks the binding of endogenous galanin to these receptors, thereby inhibiting their downstream signaling. Concurrently, the spantide portion of the molecule blocks substance P from binding to the NK1 receptor, another GPCR crucial in pain and inflammation signaling.

Galanin_Spantide_Signaling cluster_ligands Ligands cluster_receptors Cell Membrane Receptors (GPCRs) cluster_pathways Intracellular Signaling Galanin Galanin GalR13 GalR1 / GalR3 Galanin->GalR13 Activates GalR2 GalR2 Galanin->GalR2 Activates Spantide Galanin (1-13) Spantide Amide Spantide->GalR13 Blocks Spantide->GalR2 Blocks NK1R NK1 Receptor Spantide->NK1R Blocks (Off-Target) SubP Substance P SubP->NK1R Activates AC Adenylyl Cyclase (cAMP ↓) GalR13->AC Inhibits (Gαi/o) PLC Phospholipase C (Ca²⁺ ↑) GalR2->PLC Activates (Gαq/11) NK1_Effect NK1-Mediated Effects NK1R->NK1_Effect

Caption: Dual antagonism of Galanin (1-13)-Spantide Amide.

Storage of Lyophilized Peptide

The stability of the peptide in its lyophilized state is paramount for its long-term efficacy. Improper storage is a primary source of experimental failure.

Core Principles:

  • Temperature: For long-term storage, the lyophilized peptide must be stored at -20°C or, preferably, -80°C.[1][10][11][12] While stable at room temperature for several days to weeks during shipping, this is not suitable for extended storage.

  • Moisture: Peptides are often hygroscopic. Exposure to moisture will significantly decrease long-term stability.[10][11]

  • Light: Protect the peptide from bright light.[11]

Protocol 4.1: Receiving and Long-Term Storage

  • Inspect: Upon receipt, inspect the vial for any damage to the seal.

  • Log: Record the date of receipt, lot number, and initial storage conditions.

  • Store Immediately: Place the vial in a desiccated, light-protected container at -20°C or -80°C. A common laboratory practice is to place the vial inside a freezer-safe box with a desiccant pack.

Critical Handling Step: Before opening the vial for the first time, it is essential to allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.[11][13] Opening a cold vial will cause atmospheric moisture to condense on the peptide, compromising its stability.

Reconstitution of Lyophilized Peptide

There is no universal solvent for all peptides; the optimal solvent depends on the amino acid sequence. The goal is to fully dissolve the peptide in a solvent that is compatible with the downstream biological assay.

5.1 Pre-Reconstitution Analysis The sequence of galanin (1-13)-spantide amide contains basic residues (Arginine, Lysine) and several hydrophobic residues. This suggests that while it may have some aqueous solubility, it will dissolve best in a slightly acidic solution.

5.2 Recommended Solvents & Procedure A tiered approach is recommended. Always test solubility with a small, non-critical amount of the peptide before dissolving the entire sample.

Protocol 5.1: Step-by-Step Reconstitution

  • Equilibrate: Remove the vial from cold storage and allow it to warm to room temperature in a desiccator as described in Section 4.0.

  • Calculate: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM).

  • Tier 1 - Sterile Water: Add the calculated volume of sterile, distilled water to the vial. Gently vortex or swirl. Do not shake vigorously, as this can cause aggregation.

  • Assess Solubility: Check if the solution is clear. If you see particulates or cloudiness, the peptide is not fully dissolved.

  • Tier 2 - Sonication: If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[11] This can help break up small aggregates. Re-assess solubility.

  • Tier 3 - Acidic Buffer: If the peptide remains insoluble, use a dilute acidic solution such as 0.1% acetic acid in sterile water.[11][13] The presence of basic residues makes this the most likely successful solvent.

  • Tier 4 - Organic Solvents (Use with Caution): For highly intractable peptides, organic solvents like DMSO or DMF can be used.[11] However, these solvents can be toxic to cells in assays. If used, the final concentration in the assay medium should typically be less than 0.1%.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of galanin (1-13)-spantide amide in aqueous buffers

Technical Support Center: Solubilization & Handling of Galantide (Galanin (1-13)-spantide amide) Overview Galantide (M15) is a potent, non-specific chimeric peptide antagonist of galanin receptors (GalR1, GalR2, GalR3) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Handling of Galantide (Galanin (1-13)-spantide amide)

Overview Galantide (M15) is a potent, non-specific chimeric peptide antagonist of galanin receptors (GalR1, GalR2, GalR3) synthesized from amino acids 1-13 of galanin attached to the C-terminal fragment of bradykinin/substance P (spantide) 1. While highly effective in blocking galanin-mediated physiological responses (e.g., insulin secretion inhibition), researchers frequently encounter severe aggregation issues when attempting to dissolve Galantide in physiological aqueous buffers like PBS or artificial cerebrospinal fluid (aCSF).

This support guide provides the mechanistic root causes of these solubility issues and field-proven, self-validating protocols to ensure stable, bioavailable peptide solutions.

Part 1: Physicochemical Root Cause Analysis

To understand why Galantide aggregates, we must analyze its molecular properties. Peptides containing 50% or more hydrophobic residues are notoriously difficult to solubilize in aqueous environments 2.

Table 1: Quantitative Physicochemical Data of Galantide

PropertyValueSolubilization Impact
Sequence GWTLNSAGYLLGPQQFFGLM-NH2Contains bulky, non-polar side chains (Trp, Phe, Leu, Met).
Molecular Weight 2199.6 g/mol High molecular weight increases the van der Waals forces between monomers.
Hydrophobicity 55% (11 out of 20 residues)Exceeds the 50% threshold, driving severe hydrophobic collapse in water 3.
Net Charge (pH 7.4) +1 (N-terminal Glycine only)Insufficient electrostatic repulsion to prevent aggregation in buffered salts.
Isoelectric Point (pI) ~9.0Peptide is least soluble near this pH; physiological buffers (pH 7.4) are dangerously close to the pI.

Part 2: Troubleshooting & FAQs

Q1: My Galantide dissolved perfectly in pure HPLC-grade water, but instantly turned cloudy when I added 10X PBS. Why? A1: This is a classic case of ionic shielding . In pure water, the single positive charge on the N-terminus provides just enough electrostatic repulsion to keep the peptide molecules apart. However, when you add PBS, the high concentration of salts (Na⁺, Cl⁻, PO₄³⁻) shields this charge. Without electrostatic repulsion, the dominant hydrophobic forces (55% of the sequence) take over, causing the peptides to rapidly self-associate and precipitate 3.

Q2: What is the best solvent to create a stable master stock? A2: You must use a solvent that disrupts hydrophobic interactions. We recommend 100% DMSO for the initial master stock. DMSO fully solvates the hydrophobic core of the peptide (Trp, Phe, Leu residues) 2. If your downstream application (e.g., sensitive in vivo CNS injections) cannot tolerate residual DMSO, you can alternatively use a dilute acid (e.g., 10% Acetic Acid) to hyper-protonate the peptide, artificially increasing its net charge and polarity before dilution.

Q3: How do I dilute the DMSO stock into my working buffer without it crashing out? A3: Never inject the buffer directly into the peptide stock. Instead, add the peptide stock dropwise into a large volume of rapidly vortexing buffer. Furthermore, pre-conditioning your aqueous buffer with a "hydrophobic sink"—such as 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-80—provides a carrier matrix that binds the hydrophobic domains of Galantide, preventing peptide-peptide aggregation during the solvent transition 4.

Part 3: Mechanistic Workflows & Signaling Pathways

Understanding the physical state of the peptide is as critical as understanding its biological target. Below are the visual representations of the solubilization workflow and the biological mechanism of action.

Workflow A Galantide Powder B Direct addition of PBS/aCSF A->B Incorrect E Dissolution in 100% DMSO A->E Correct C Hydrophobic Collapse B->C D Insoluble Aggregates C->D F Complete Solvation E->F G Slow Dilution into Buffer (+ 0.1% BSA) F->G H Stable Bioavailable Solution G->H

Caption: Mechanistic pathway of Galantide solubilization versus aggregation in aqueous buffers.

Pathway Gal Endogenous Galanin GalR Galanin Receptors (GalR1, GalR2, GalR3) Gal->GalR Agonism Galantide Galantide (Antagonist) Galantide->GalR Competitive Blockade Effector Downstream Effectors (e.g., K+ channels) GalR->Effector Activation Outcome Physiological Response (e.g., Insulin Secretion) Effector->Outcome Modulation

Caption: Galantide acts as a competitive antagonist at Galanin receptors (GalR1-3).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in Quality Control (QC) checkpoints. If the peptide aggregates, the protocol will flag it before you waste time and resources on a failed experiment.

Protocol: Preparation of a 10 µM Working Solution from a 10 mM DMSO Stock

Materials Required:

  • Lyophilized Galantide (M15)

  • 100% Anhydrous DMSO (Cell-culture grade)

  • Aqueous Buffer (e.g., PBS pH 7.4 or aCSF)

  • Bovine Serum Albumin (BSA, Fraction V) or Tween-80

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Step-by-Step Methodology:

  • Master Stock Preparation (10 mM):

    • Action: Add 100% anhydrous DMSO directly to the lyophilized Galantide vial to achieve a 10 mM concentration (e.g., 45.4 µL DMSO per 1 mg of peptide).

    • Causality: DMSO disrupts intermolecular hydrogen bonds and solvates the hydrophobic side chains, preventing the initial formation of β-sheet-like aggregates.

    • QC Checkpoint 1 (Visual): The solution must be completely clear. If cloudy, sonicate in a water bath for 3-5 minutes at room temperature.

  • Concentration Verification (Self-Validation):

    • Action: Measure the absorbance of a 1:10 dilution of the stock at 280 nm.

    • Causality: Galantide contains one Tryptophan (ε = 5500 M⁻¹cm⁻¹) and one Tyrosine (ε = 1490 M⁻¹cm⁻¹). The theoretical extinction coefficient is 6990 M⁻¹cm⁻¹. Using the Beer-Lambert law ( A=ϵ⋅c⋅l ), verify the exact molarity. This validates that the peptide is fully dissolved and not clinging to the vial walls.

  • Buffer Pre-Conditioning:

    • Action: Prepare your target aqueous buffer (PBS/aCSF) by adding 0.1% BSA or 0.01% Tween-80.

    • Causality: Carrier proteins/surfactants coat the hydrophobic regions of the peptide immediately upon dilution, acting as a thermodynamic sink that prevents the peptides from interacting with each other in the high-salt environment.

  • Dropwise Dilution:

    • Action: Place the pre-conditioned buffer on a vortex mixer at medium speed. Slowly add the 10 mM DMSO stock dropwise into the vortexing liquid until you reach the desired 10 µM working concentration. (Final DMSO concentration will be 0.1%, which is generally well-tolerated in cell culture and in vivo).

  • Final Stability Verification (Self-Validation):

    • Action: Centrifuge the final 10 µM working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Causality: This is a critical self-validating step. If the peptide underwent hydrophobic collapse during dilution, it will form microscopic aggregates that pellet during centrifugation. A lack of a pellet, combined with an unchanged A280 reading in the supernatant, definitively proves that you have a stable, monomeric, and bioavailable peptide solution.

References

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide. Available at: [Link]

  • Challenges in Peptide Solubilization – Amyloids Case Study. LifeTein. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vivo Off-Target Effects of Galanin (1-13)-Spantide Amide (Galantide / M15)

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Galanin (1-13)-spantide amide , commonly known as Galantide or M15 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Galanin (1-13)-spantide amide , commonly known as Galantide or M15 .

Galantide is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and the C-terminal sequence of spantide (a substance P antagonist) ()[1]. While it is a highly potent, reversible galanin receptor antagonist in vitro, its chimeric nature and basic peptide structure frequently lead to complex off-target effects in vivo. This guide provides the mechanistic causality behind these side effects and offers self-validating troubleshooting protocols to ensure the scientific integrity of your in vivo assays.

The Causality of Off-Target Effects

To troubleshoot Galantide, you must first understand the three primary mechanisms driving its off-target behavior in vivo:

  • Mast Cell Degranulation (Pseudo-allergy): The substance P moiety in Galantide is highly basic and amphipathic. Basic secretagogues directly activate mast cells via the MRGPRX2 receptor (or its murine ortholog MrgprB2 ), bypassing the traditional IgE pathway to trigger rapid histamine release ()[2].

  • Dose-Dependent Partial Agonism: While designed as an antagonist, Galantide exhibits partial agonistic properties at galanin receptors when administered at doses exceeding 10 nmol in vivo ()[3].

  • Neurokinin Receptor Cross-Reactivity: Because the C-terminus is derived from spantide, high systemic concentrations can lead to unintended interactions with Neurokinin-1 (NK1) receptors[1].

Pathway M15 Galanin(1-13)-Spantide (Galantide / M15) GalR GalR1 / GalR2 / GalR3 (Target Receptors) M15->GalR High Affinity (<2 nM) NK1 NK1 Receptor (Substance P Target) M15->NK1 C-terminal binding MRGPRX2 MRGPRX2 / MrgprB2 (Mast Cells) M15->MRGPRX2 Basic/Amphipathic motif Antagonism Galanin Antagonism (Desired Effect) GalR->Antagonism <10 nmol Agonism Partial Agonism (Dose >10 nmol) GalR->Agonism >10 nmol NK1->Agonism Histamine Histamine Release (Pseudo-allergy) MRGPRX2->Histamine

Mechanistic pathways of Galantide (M15) illustrating target and off-target receptor interactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing immediate pseudo-allergic reactions (e.g., vasodilation, edema, hypotension) after systemic administration of Galantide? A1: This is a classic off-target effect mediated by the MRGPRX2/MrgprB2 receptor[2]. The basic/amphipathic nature of the substance P sequence in Galantide directly triggers mast cell degranulation.

  • The Fix: Avoid systemic (i.v. or i.p.) bolus injections. If systemic delivery is strictly required, pre-medicate the subjects with a combination of H1/H2 antihistamines (e.g., diphenhydramine and cimetidine) 30 minutes prior to peptide administration. Alternatively, switch to targeted local delivery (see Protocol 1).

Q2: My in vivo data shows galanin-like effects (agonism) instead of the expected antagonism. What went wrong? A2: You have likely exceeded the optimal dose threshold. Galantide is a potent antagonist only within a specific therapeutic window (typically 0.1 to 10 nmol). At doses >10 nmol, the chimeric peptide folds or interacts with the receptor in a manner that induces partial agonism ()[3].

  • The Fix: Perform a rigorous dose-titration. Keep the administered dose strictly below 10 nmol. Validate the functional antagonism using an established baseline (e.g., blocking exogenous galanin-induced feeding or hormone suppression).

Q3: How can I isolate the effect of GalR1 vs. GalR2 since M15 is non-selective? A3: Galantide binds GalR1, GalR2, and GalR3 with similar high affinities (Kd ~ 0.1 - 1.5 nM)[3]. It cannot be used to distinguish between subtype-specific pathways in wild-type animals.

  • The Fix: To achieve subtype specificity, you must either use GalR knockout murine models or switch to next-generation subtype-specific ligands (e.g., M871 for GalR2, or SNAP-37889 for GalR3).

Quantitative Data Summary: Pharmacological Profiles
CompoundPrimary TargetBinding Affinity (Kd/Ki)In Vivo PropertyPrimary Off-Target Risk
Galantide (M15) GalR1, GalR2, GalR3~1.16 nM (Non-selective)Antagonist (<10 nmol)Partial Agonist (>10 nmol)MRGPRX2 (Mast cells), NK1
M871 GalR213.1 nM (GalR2)420 nM (GalR1)Selective AntagonistLow (Lacks Substance P motif)
SNAP-37889 GalR317 nM (GalR3)Selective AntagonistNon-peptidergic toxicity

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your experimental design, your protocols must be self-validating. If you suspect off-target effects, you must implement workflows that isolate the variable .

Workflow Step1 1. Dose Titration (Keep <10 nmol) Step2 2. Local Delivery (i.t. or i.c.v.) Step1->Step2 Step3 3. Pharmacological Rescue (Antihistamines) Step2->Step3 Step4 4. Target Validation (GalR KO Models) Step3->Step4

Step-by-step workflow for optimizing in vivo administration of Galantide to minimize side effects.

Protocol 1: Intrathecal (i.t.) Administration in Rodents

Purpose: To bypass systemic mast cell activation and restrict Galantide's action to central/spinal galanin receptors.

  • Preparation: Anesthetize the mouse using 2-3% isoflurane in an induction chamber, then maintain via a nose cone.

  • Positioning: Shave and sterilize the lower back (lumbar region). Place the animal in a prone position over a small cylinder to slightly arch the back, opening the intervertebral spaces.

  • Insertion: Locate the L5-L6 intervertebral space by palpating the highest points of the iliac crests. Insert a 30-gauge needle attached to a 10 µL Hamilton syringe at a 45-degree angle into the L5-L6 space.

  • Validation: Confirm successful entry into the subarachnoid space by observing a reflexive "tail flick."

  • Injection: Inject the Galantide solution (dose < 10 nmol, volume strictly ≤ 5 µL) slowly over 10 seconds.

  • Completion: Leave the needle in place for 5 seconds to prevent backflow and ensure proper diffusion, then withdraw smoothly.

Protocol 2: In Vivo Evans Blue Extravasation Assay

Purpose: A self-validating assay to visually and quantitatively confirm whether your mitigation strategy (e.g., dose reduction or antihistamine rescue) successfully prevented MRGPRX2-mediated mast cell degranulation.

  • Dye Preparation: Prepare a 1% Evans Blue dye solution in sterile 0.9% saline. Filter through a 0.22 µm membrane.

  • Dye Injection: Inject Evans Blue intravenously (i.v.) via the tail vein (20 mg/kg) 30 minutes prior to Galantide administration.

  • Peptide Administration: Administer Galantide (M15) via your chosen route. Include a vehicle control group and a positive control group (e.g., Compound 48/80, a known MRGPRX2 agonist).

  • Tissue Harvesting: Euthanize the animal 30 minutes post-peptide injection. Perfuse with saline to remove intravascular dye. Harvest the target tissues (e.g., skin at the injection site).

  • Extraction: Weigh the tissues and extract the extravasated dye by incubating them in formamide at 55°C for 24-48 hours.

  • Quantification: Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Validation Logic: A reduction in absorbance in your optimized Galantide group compared to a high-dose systemic group confirms the successful mitigation of off-target vascular permeability.

References

  • Bartfai, T., Bedecs, K., Hope, T., et al. (1991). Galanin-(1-13)-substance P-(5-11) amide, a high affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord. Proceedings of the National Academy of Sciences (PNAS), 88(23), 10961-10965.

  • Webling, K., Runesson, J., Bartfai, T., & Langel, Ü. (2012). Galanin Receptors and Ligands. Frontiers in Endocrinology, 3, 152.

  • McNeil, B. D., Pundir, P., Meeker, S., et al. (2015). Identification of a mast-cell-specific receptor crucial for pseudo-allergic drug reactions. Nature, 519(7542), 237-241.

Sources

Troubleshooting

resolving galanin (1-13)-spantide amide precipitation in DMSO solutions

Welcome to the technical support center for galanin (1-13)-spantide amide. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for galanin (1-13)-spantide amide. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental workflows: the precipitation of this chimeric peptide in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide not just solutions, but a foundational understanding of the peptide's behavior to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding the handling of galanin (1-13)-spantide amide.

Q1: Why is my galanin (1-13)-spantide amide precipitating out of my DMSO stock solution?

A: Precipitation is typically due to one or more of the following factors:

  • Hydrophobic Aggregation: Galanin (1-13)-spantide amide is a large, amphipathic peptide with significant hydrophobic regions.[1][2][3] In DMSO, these regions can interact between peptide molecules, leading to self-association and aggregation, which manifests as precipitation.[4][5]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The introduction of even small amounts of water can drastically decrease the solubility of a hydrophobic peptide, acting as an anti-solvent and causing it to crash out of solution.[7]

  • Concentration Limit Exceeded: Every peptide has a saturation limit in a given solvent. If the concentration of your stock solution is too high, it may be thermodynamically unstable, leading to precipitation over time.

  • Temperature Fluctuations: Repeated freeze-thaw cycles can promote aggregation and degradation.[8][9][10] Storing the solution at an inappropriate temperature can also affect its stability.

Q2: What is the recommended starting solvent for galanin (1-13)-spantide amide?

A: Due to its highly hydrophobic nature, the recommended starting solvent is 100% high-purity, anhydrous DMSO.[1][2][11] It is critical to dissolve the peptide completely in DMSO before any subsequent dilution with aqueous buffers.[11][12][13]

Q3: My peptide contains Tryptophan (Trp). Is DMSO a safe solvent?

A: This is an excellent and critical question. DMSO can oxidize the indole side-chain of Tryptophan residues, especially during long-term storage or upon exposure to air.[2][6][11] While DMSO is often necessary for initial solubilization, stock solutions should be stored properly (frozen, under inert gas if possible) and for limited durations.[6] For assays sensitive to peptide oxidation, consider preparing fresh solutions or using alternative, though often less effective, organic solvents like DMF.[10]

Q4: Can I rescue a solution that has already precipitated?

A: Yes, in many cases, it is possible. Gentle warming (not exceeding 40°C) and sonication in a water bath can help redissolve the peptide.[1][10][14] If precipitation occurred after adding an aqueous buffer, you might need to add more DMSO to increase its ratio in the final solution. For severely precipitated samples, lyophilizing to remove the solvent and starting the dissolution process over is a valid strategy.[10][12]

In-Depth Troubleshooting Guides

Guide 1: Understanding the Physicochemical Nature of Galanin (1-13)-Spantide Amide

The key to preventing precipitation is understanding the molecule you are working with. Galanin (1-13)-spantide amide is a chimeric peptide, meaning it's constructed from two distinct functional parts:

  • Galanin (1-13): The N-terminal fragment of the neuropeptide galanin, responsible for binding to galanin receptors.[15][16][17]

  • Spantide: A substance P receptor antagonist.[15][16]

The combined sequence is long and contains a high proportion of hydrophobic amino acids (e.g., Trp, Leu, Phe), making it poorly soluble in aqueous solutions.[1][2] This hydrophobicity drives the peptide chains to interact with each other rather than the solvent, a process known as aggregation, which is the precursor to precipitation.[5][18]

Guide 2: Protocol for Optimal Initial Dissolution

This protocol is designed to minimize the risk of precipitation from the outset. A self-validating system involves visual confirmation at each step.

Materials:

  • Lyophilized galanin (1-13)-spantide amide

  • High-purity, anhydrous DMSO (stored in a desiccator)

  • Sterile, low-protein-binding polypropylene tubes

  • Vortex mixer and bath sonicator

Step-by-Step Protocol:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes.[6][9] This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Initial Solvent Addition: Add the required volume of 100% anhydrous DMSO to the vial to achieve your target stock concentration (e.g., 1-2 mg/mL is often a safe starting point).[8] Do not use an aqueous buffer at this stage.

  • Facilitate Dissolution: Vortex the solution gently for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes.[1][2] Avoid excessive heating of the bath.[10][14]

  • Visual Confirmation: Inspect the solution carefully against a light source. It should be a clear, particle-free solution. If any particulates remain, repeat Step 3. Complete dissolution in the initial organic solvent is the most critical factor for stability.[11][12]

  • Aliquoting and Storage: Once fully dissolved, immediately prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][9][10] Store aliquots at -20°C or, for long-term storage, -80°C.[8][9][11]

Guide 3: Step-by-Step Guide to Rescuing a Precipitated Solution

If you discover precipitation in a stock or working solution, follow this workflow.

// Node Definitions start [label="Precipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_type [label="Is the solution pure DMSO\nor a DMSO/Aqueous mix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Pure DMSO Path dmso_path [label="Pure DMSO", shape=plaintext]; warm_sonicate [label="1. Gentle Warming (<40°C)\n2. Bath Sonication (10-15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved1 [label="Is it fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success1 [label="Success!\nUse immediately or re-aliquot\nand store at -80°C.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail1 [label="Precipitate remains", shape=plaintext, fontcolor="#EA4335"]; lyophilize [label="Lyophilize to dryness and\nreturn to initial dissolution protocol\n(Guide 2)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Mixed Solvent Path mix_path [label="DMSO/Aqueous Mix", shape=plaintext]; add_dmso [label="Add small increments of\n100% DMSO while vortexing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolved2 [label="Is it fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success2 [label="Success!\nNote new concentration.\nUse immediately.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail2 [label="Precipitate remains or\nDMSO % is too high for assay", shape=plaintext, fontcolor="#EA4335"];

// Connections start -> check_type; check_type -> dmso_path [label="Pure DMSO", arrowhead=none]; dmso_path -> warm_sonicate; warm_sonicate -> check_dissolved1; check_dissolved1 -> success1 [label="Yes"]; check_dissolved1 -> fail1 [label="No", arrowhead=none]; fail1 -> lyophilize;

check_type -> mix_path [label="DMSO/Aqueous Mix", arrowhead=none]; mix_path -> add_dmso; add_dmso -> check_dissolved2; check_dissolved2 -> success2 [label="Yes"]; check_dissolved2 -> fail2 [label="No", arrowhead=none]; fail2 -> lyophilize; } }

Caption: Workflow for rescuing precipitated peptide solutions.

Data & Best Practices Summary

To ensure the highest quality data, adhere to the principles summarized in the table below.

Symptom / Issue Primary Potential Cause Recommended Action & Rationale
Lyophilized powder is difficult to dissolve initially.High hydrophobicity of the peptide.Use 100% anhydrous DMSO as the initial solvent. Sonication and gentle warming can increase kinetic energy to overcome intermolecular forces.[1][2][14]
Solution is clear initially but precipitates upon storage at -20°C.Water absorption by DMSO; concentration is near saturation.Ensure DMSO is anhydrous and handle solutions quickly. Consider lowering the stock concentration. Store at -80°C for better long-term stability.[6][9]
Solution precipitates immediately upon dilution with an aqueous buffer.The peptide has crashed out of solution due to the change in solvent polarity. This is a common issue with hydrophobic peptides.[7][19]Add the DMSO stock solution dropwise into the vortexing aqueous buffer, not the other way around.[11][12] This prevents localized high concentrations of the peptide from forming in an unfavorable solvent environment.
Inconsistent assay results between different aliquots.Peptide degradation (e.g., oxidation of Trp) or incomplete initial solubilization.Ensure the peptide is completely dissolved before aliquoting. Store aliquots at -80°C, and for sensitive experiments, consider using solvents degassed with argon or nitrogen.[2][6]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, March 10). Galanin (1-13)-Spantide I - 1mg. Retrieved from [Link]

  • Oliveira, E., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO?. Retrieved from [Link]

  • ResearchGate. (2022, September 14). Further dilute DMSO dissolved hydrophobic peptides?. Retrieved from [Link]

  • Al-Azzam, W., et al. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. Retrieved from [Link]

  • Le, C., et al. (2021). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Molecules. Retrieved from [Link]

  • AAPPTec. (n.d.). Galanin (1-13)-Spantide I [143868-20-6]. Retrieved from [Link]

  • Guinn, E., & Niemoeller, A. (n.d.). Optimizing peptide precipitation through physical property characterization. American Chemical Society. Retrieved from [Link]

  • Dynamic Biosensors. (n.d.). What should I consider when working with peptides?. Retrieved from [Link]

  • AAPPTec. (n.d.). Galanin (1-13)-Substance P (5-11) amide [138579-66-5]. Retrieved from [Link]

  • Azo-optics.com. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • O'Connell, D. J., et al. (1998). Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Harvey, S. R., et al. (2025, March 7). Effects of Surface Charge of Amphiphilic Peptides on Peptide–Lipid Interactions in the Gas Phase and in Solution. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1722819B1 - Method for solubilising peptide mixtures.
  • MDPI. (2024, December 12). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Retrieved from [Link]

  • Frontiers. (2012, December 7). Galanin Receptors and Ligands. Retrieved from [Link]

  • GenScript. (2023, September 6). Peptide Solubility Guidelines. Retrieved from [Link]

  • Weinshenker, D. (2018). Biochemical and Physiological Effects of Galanin in Health and Disease. Cellular and Molecular Neurobiology. Retrieved from [Link]

  • bioRxiv. (2022, January 20). Structural insights into the galanin receptors signaling. Retrieved from [Link]

  • Qiu, F. (2018). Amphiphilic peptides as novel nanomaterials: design, self-assembly and application. International Journal of Nanomedicine. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 20). Development of Amphiphilic Short Peptides to Control Drug Inclusivity through Metal Complexation Reactions. Retrieved from [Link]

Sources

Optimization

optimizing HPLC retention times for galanin (1-13)-spantide amide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with galanin (1-13)-spantide amide (also known as Galpa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with galanin (1-13)-spantide amide (also known as Galparan).

Chimeric neuropeptides bridge the gap between small molecules and larger biologics. Because they possess complex secondary structures, extreme hydrophobicity, and multiple interaction sites, they cannot be treated like standard small-molecule pharmaceuticals. This guide will walk you through the causality of common retention and resolution failures, providing field-proven, self-validating protocols to optimize your Reversed-Phase HPLC (RP-HPLC) workflows.

Part 1: Analyte Profile & Physicochemical Data

To control the chromatography, we must first understand the molecule. Galanin (1-13)-spantide amide is a chimeric peptide combining the N-terminal fragment of galanin with the Substance P antagonist, spantide.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyQuantitative Value / DataChromatographic Implication
Molecular Weight 2828.34 Da[1]Exceeds the ideal range for standard 90 Å pores; requires ≥160 Å wide-pore columns to prevent hindered diffusion[2].
Sequence 24 Amino Acids (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2)[1]High conformational flexibility; requires elevated column temperatures (≥45 °C) to maintain a single conformational state and prevent peak splitting[3].
Hydrophobic Residues 3x Trp, 1x Tyr, 1x Phe, 4x Leu[1]Extreme hydrophobicity dictates the need for strong organic modifiers (Acetonitrile) and extended high-organic wash steps to prevent carryover.
Basic Residues 1x Lys, 1x D-Arg[1]Strong secondary interactions with free silanols; mandates the use of an ion-pairing agent like 0.1% TFA to ensure peak symmetry[4].

Part 2: Diagnostic Workflow

Before adjusting your instrument parameters, consult the logical workflow below to isolate the root cause of your retention time or resolution issues.

HPLC_Troubleshooting Start Analyze Galanin (1-13)-Spantide Amide RP-HPLC Chromatogram Decision Identify Primary Chromatographic Issue Start->Decision Issue1 Retention Time Drift (Irreproducibility) Decision->Issue1 RT shifts > 0.1 min Issue2 Broad / Tailing Peaks (Poor Efficiency) Decision->Issue2 Peak Width > 0.5 min Issue3 Co-eluting Impurities (Oxidation/Deamidation) Decision->Issue3 Resolution < 1.5 Fix1 Standardize Equilibration (≥5 CV) Refresh Ion-Pairing Agent (TFA) Issue1->Fix1 Fix2 Switch to Wide-Pore (≥160Å) Increase Column Temp (60°C) Issue2->Fix2 Fix3 Implement Shallow Gradient (0.1 - 0.5% B/min) Issue3->Fix3 Success Optimized Separation Achieved High Resolution & Stable RT Fix1->Success Fix2->Success Fix3->Success

Diagnostic workflow for optimizing RP-HPLC retention and resolution of chimeric peptides.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is the retention time of galanin (1-13)-spantide amide drifting earlier with each consecutive injection? The Causality: Retention time drift in peptide chromatography is almost always a failure of the ion-pairing dynamic or column equilibration. Galanin (1-13)-spantide amide contains basic residues (Lys, D-Arg) that interact with residual silanols on the stationary phase[1]. We use Trifluoroacetic acid (TFA) to pair with these basic sites and suppress silanol ionization[4]. However, TFA is volatile. If your mobile phase has been sitting on the instrument for several days, the TFA concentration decreases, reducing its ion-pairing capacity and causing the peptide to elute earlier. The Fix: Prepare fresh mobile phases every 48 hours. Additionally, ensure your method includes a minimum of 5 to 10 Column Volumes (CV) of re-equilibration time at the starting gradient percentage to fully restore the TFA hydration layer on the stationary phase.

Q2: My peaks are excessively broad and exhibit tailing. How can I sharpen them? The Causality: This is a physical limitation of your column's microstructure. At ~2828 Da[1], this chimeric peptide is large enough to experience "hindered diffusion" (or pore-crowding) in standard 90 Å pore silica columns. As the solute size approaches the average pore diameter, movement inside the pore slows down, dropping column efficiency by almost 50%[2]. The Fix: Switch from a standard 90 Å column to a wide-pore column (160 Å or 300 Å)[2]. Furthermore, increase your column compartment temperature to 60 °C. Elevated temperatures reduce mobile phase viscosity, enhance mass transfer kinetics, and prevent the peptide from adopting multiple secondary conformations during the run[3].

Q3: I am seeing a "shoulder" on my main peak, likely an oxidation variant. How do I resolve it? The Causality: Galanin (1-13)-spantide amide contains three Tryptophan (Trp) residues and one Tyrosine (Tyr)[1], making it highly susceptible to oxidation during synthesis or storage. Oxidized variants have nearly identical hydrophobicity to the parent peptide. Standard gradients (e.g., 2-5% B/min) will force these variants to co-elute. The Fix: The rate of change of the organic modifier must be drastically reduced. Implementing a shallow gradient slope of 0.1% to 0.5% B/min maximizes selectivity and allows the stationary phase to differentiate between the subtle hydrophobic differences of the variants[4].

Q4: I am experiencing ghost peaks in my blank runs after injecting this peptide. How do I eliminate carryover? The Causality: The C-terminus of this peptide is amidated (-NH2), and the sequence is heavily loaded with Leucine and Tryptophan[1]. This creates an extremely hydrophobic profile that readily adsorbs to the injector needle, rotor seal, and column frits. A standard water/acetonitrile needle wash is insufficient to break these hydrophobic bonds. The Fix: Implement a strong, multi-solvent needle wash (e.g., 25% Acetonitrile, 25% Isopropanol, 25% Methanol, 25% Water with 0.1% Formic Acid). In your gradient program, include a 5-minute column wash at 95% Organic (Mobile Phase B) before returning to initial conditions.

Part 4: Step-by-Step Experimental Protocol

This self-validating protocol is engineered to provide high-resolution separation of galanin (1-13)-spantide amide while maintaining strict retention time stability.

1. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in LC-MS grade H₂O.

  • Mobile Phase B: 0.08% (v/v) TFA in LC-MS grade Acetonitrile (ACN).

  • Self-Validation Check: Using slightly less TFA in the organic phase (0.08% vs 0.1%) perfectly compensates for the baseline upward drift caused by TFA's UV absorbance at 214 nm as the organic gradient increases.

2. Column & System Setup

  • Column Chemistry: C18 or Phenyl-Hexyl, 160 Å pore size, 2.1 x 100 mm, 2.7 µm core-shell[2].

  • Column Temperature: 60 °C (Critical for sharpening peaks and improving mass transfer)[3].

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 214 nm (quantifies the peptide backbone) and 280 nm (specifically monitors Trp/Tyr residues).

3. Sample Preparation

  • Dissolve the lyophilized galanin (1-13)-spantide amide in a diluent of 10% DMSO / 90% LC-MS H₂O to a concentration of 1 mg/mL.

  • Note: The highly hydrophobic nature of the sequence requires a strong initial solvent (DMSO) to prevent aggregation before injection. Filter through a 0.22 µm PTFE syringe filter.

4. Optimized Gradient Elution Program

  • 0.0 - 2.0 min: Isocratic hold at 15% B. (Focuses the peptide at the head of the column to prevent band broadening[4]).

  • 2.0 - 42.0 min: Linear gradient from 15% B to 35% B. (A shallow slope of 0.5% B/min to resolve oxidation/deamidation variants).

  • 42.0 - 45.0 min: Ramp from 35% B to 95% B.

  • 45.0 - 50.0 min: Isocratic hold at 95% B. (Aggressive column wash to prevent carryover).

  • 50.0 - 51.0 min: Return to 15% B.

  • 51.0 - 60.0 min: Re-equilibration at 15% B. (Ensures >5 column volumes pass through the system to stabilize the TFA ion-pairing layer).

References

  • Title: Thermo Scientific Galanin (1-13)
  • Source: mdpi.
  • Source: phenomenex.
  • Source: mac-mod.
  • Source: hplc.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Galanin Receptor Antagonists: Galanin (1-13)-Spantide Amide vs. M35

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuropeptide signaling, the galanin system presents a compelling target for therapeutic intervention in a host of physiologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropeptide signaling, the galanin system presents a compelling target for therapeutic intervention in a host of physiological and pathological processes, including pain, epilepsy, mood disorders, and feeding behavior. The development of selective antagonists has been instrumental in dissecting the complex roles of the three G protein-coupled galanin receptors: GalR1, GalR2, and GalR3. This guide provides an in-depth, objective comparison of two first-generation chimeric peptide antagonists: galanin (1-13)-spantide amide (also known as C7) and M35.

At a Glance: Key Distinctions

FeatureGalanin (1-13)-Spantide Amide (C7)M35
Structure Chimeric peptide of galanin (1-13) and the substance P antagonist, spantide.[1]Chimeric peptide of galanin (1-13) and a bradykinin B2 receptor antagonist fragment.
Primary Antagonist Activity Galanin receptors (non-selective).Galanin receptors (non-selective).
Binding Affinity High affinity for spinal galanin receptors (Kd = 1.16 nM).[2] Subtype-specific affinities are not well-defined in publicly available literature.High affinity for human GalR1 (Ki = 0.11 nM) and GalR2 (Ki = 2.0 nM).[3] Also demonstrates affinity for GalR3.[3]
Partial Agonism Can exhibit agonist activity in some experimental models, such as in the rat exocrine pancreas.[4][5]Displays partial agonist activity, particularly at higher concentrations, in various systems including insulinoma cells and dorsal root ganglion neurons.[4][6]
Off-Target Effects Potential for antagonism of the neurokinin-1 (NK1) receptor due to the spantide moiety.[1]Potential for interaction with bradykinin B2 receptors.
Reported Caveats Neurotoxic at high doses.[1]Partial agonist effects can confound interpretation of results.

Delving Deeper: A Head-to-Head Analysis

Structural Design and Rationale

Both galanin (1-13)-spantide amide and M35 are products of a rational design strategy aimed at blocking the action of the endogenous neuropeptide galanin. They are chimeric molecules that fuse the N-terminal (1-13) fragment of galanin, which is crucial for receptor binding, to a fragment of another peptide antagonist.[1]

  • Galanin (1-13)-Spantide Amide (C7): This antagonist links the galanin fragment to spantide, a known antagonist of the substance P receptor (NK1).[1] The rationale behind this design was to create a high-affinity ligand for galanin receptors.

  • M35: This compound is a fusion of galanin (1-13) and a fragment of a bradykinin B2 receptor antagonist.[7][8]

The choice of the C-terminal fragment in these chimeric peptides has significant implications for their pharmacological profiles, particularly concerning their potential for off-target effects.

Binding Affinity and Receptor Subtype Selectivity

A critical aspect for any pharmacological tool is its binding affinity and selectivity for its intended targets. While both antagonists exhibit high affinity for galanin receptors, their subtype selectivity profiles are not fully elucidated, presenting a significant consideration for experimental design.

M35 has been characterized to a greater extent in terms of its binding to specific galanin receptor subtypes. It binds with high affinity to human GalR1 (Ki = 0.11 nM) and GalR2 (Ki = 2.0 nM).[3] Furthermore, studies have shown that M35 can displace radiolabeled galanin from the GalR3 receptor, with a binding affinity comparable to that of galanin itself.[3] This suggests that M35 should be considered a non-selective galanin receptor antagonist.

The Nuance of Functional Activity: Antagonism and Partial Agonism

While designed as antagonists, both M35 and galanin (1-13)-spantide amide have been reported to exhibit partial agonist activity in certain experimental contexts. This dual functionality is a critical factor for researchers to consider when interpreting their data.

M35 has been shown to act as a galanin receptor agonist at concentrations above 10 nM in Rin m 5F insulinoma cells, where it inhibits forskolin-stimulated cyclic AMP production.[6] It has also been observed to have intrinsic agonistic effects on neurite outgrowth in cultured dorsal root ganglion neurons in the absence of endogenous galanin.[9]

Galanin (1-13)-spantide amide (C7) has also been observed to behave as an agonist in studies on rat exocrine pancreas, where it failed to inhibit galanin-induced responses and instead mimicked the effects of galanin.[4][5]

This partial agonism can be a confounding factor, and its presence may be dependent on the specific tissue, the expression levels of different receptor subtypes, and the concentration of the antagonist used.

Off-Target Effects and Potential for Misinterpretation

The chimeric nature of these peptides introduces the potential for off-target effects, which must be carefully controlled for in experimental design.

  • Galanin (1-13)-Spantide Amide (C7): The inclusion of the spantide moiety means that this antagonist can also block neurokinin-1 (NK1) receptors.[1] This is a significant consideration, as the substance P/NK1 receptor system is involved in many of the same physiological processes as the galanin system, including pain and inflammation. Researchers using C7 should include appropriate controls to differentiate between effects mediated by galanin receptors and those mediated by NK1 receptors.

  • M35: The bradykinin B2 receptor antagonist fragment in M35 raises the possibility of interactions with the bradykinin system, which is a key player in inflammation and pain.

In Vivo and In Vitro Efficacy: A Mixed Bag

In various preclinical models, both antagonists have been used to probe the function of the galanin system, often with differing results that highlight the complexity of galanin signaling.

In a model of acute pancreatitis, M35 was found to ameliorate the severity of the condition, whereas C7 had mixed effects and, when administered alone, even exacerbated some markers of pancreatic injury.[10][11] In studies on gastric acid secretion, both M35 and C7 acted as agonists, mimicking the inhibitory effect of galanin.[5] These divergent outcomes underscore the importance of selecting the appropriate antagonist based on the specific biological question and the experimental model.

Experimental Protocols: A Guide to Characterization

To aid researchers in the selection and application of these antagonists, we provide an overview of key experimental protocols for their characterization.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd or Ki) of a ligand for a receptor.

Objective: To determine the affinity of galanin (1-13)-spantide amide and M35 for GalR1, GalR2, and GalR3.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human or rat galanin receptor subtypes (GalR1, GalR2, or GalR3).

  • Radioligand: Use a radiolabeled galanin analog, such as [125I]-galanin, as the ligand that will be displaced by the unlabeled antagonists.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled antagonist (galanin (1-13)-spantide amide or M35).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can then be determined and converted to a Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of cell lines individually expressing each receptor subtype is crucial for determining subtype-specific binding affinities. The choice of radioligand and its concentration relative to its Kd is important for obtaining accurate and reproducible results.

Functional Assays

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or partial agonist.

GalR1 and GalR3 are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).

Objective: To assess the antagonist or partial agonist activity of galanin (1-13)-spantide amide and M35 at GalR1 and GalR3.

Methodology:

  • Cell Culture: Use a cell line stably expressing either GalR1 or GalR3.

  • Stimulation: Pre-incubate the cells with increasing concentrations of the antagonist. Then, stimulate the cells with a known agonist (e.g., galanin) in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: To determine antagonist potency, plot the inhibition of the agonist-induced decrease in cAMP against the antagonist concentration to calculate an IC50 value. To assess for partial agonism, apply the antagonist alone and measure its effect on forskolin-stimulated cAMP levels.

Causality Behind Experimental Choices: The use of forskolin is necessary to elevate basal cAMP levels, allowing for the detection of an inhibitory effect by a Gi/o-coupled receptor agonist.

GalR2 is primarily coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.

Objective: To determine the antagonist or partial agonist activity of galanin (1-13)-spantide amide and M35 at GalR2.

Methodology:

  • Cell Culture: Use a cell line stably expressing GalR2.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the antagonist.

  • Agonist Stimulation and Detection: Stimulate the cells with a GalR2 agonist (e.g., galanin) and measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: To determine antagonist potency, plot the inhibition of the agonist-induced calcium flux against the antagonist concentration to calculate an IC50 value. To assess for partial agonism, apply the antagonist alone and measure any change in fluorescence.

Causality Behind Experimental Choices: The use of a calcium-sensitive dye provides a real-time readout of receptor activation, allowing for the characterization of both agonist and antagonist effects.

Visualizing the Pathways and Workflows

Galanin_Receptor_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin Galanin GalR1/3 GalR1/3 Galanin->GalR1/3 Binds to Gi/o Gi/o GalR1/3->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Binds to Gq/11 Gq/11 GalR2->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC ↑ PKC DAG->PKC

Caption: Simplified signaling pathways of galanin receptor subtypes.

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional Functional Assays B1 Prepare membranes from cells expressing GalR subtype B2 Incubate membranes with [125I]-galanin and antagonist B1->B2 B3 Separate bound/free ligand via filtration B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Culture cells expressing GalR subtype F2_cAMP cAMP Assay (GalR1/3): Stimulate with agonist +/- antagonist F1->F2_cAMP F2_Ca Calcium Assay (GalR2): Load with Ca2+ dye F1->F2_Ca F3_cAMP Measure cAMP levels F2_cAMP->F3_cAMP F5 Calculate IC50 F3_cAMP->F5 F3_Ca Stimulate with agonist +/- antagonist F2_Ca->F3_Ca F4_Ca Measure fluorescence F3_Ca->F4_Ca F4_Ca->F5

Caption: General experimental workflows for characterizing galanin antagonists.

Conclusion and Future Perspectives

Galanin (1-13)-spantide amide (C7) and M35 have been invaluable tools for the initial exploration of the galanin system. However, their limitations, including a lack of complete receptor subtype selectivity, partial agonist activity, and potential for off-target effects, necessitate careful experimental design and interpretation of results. For instance, when using C7, it is advisable to run parallel experiments with a selective NK1 antagonist to control for its off-target effects. Similarly, with M35, a thorough dose-response analysis is required to distinguish between antagonist and potential agonist effects.

The development of second and third-generation galanin receptor antagonists with improved subtype selectivity and purely antagonistic profiles is an ongoing effort in the field. These newer compounds will undoubtedly provide a clearer understanding of the distinct roles of GalR1, GalR2, and GalR3 in health and disease, and pave the way for the development of novel therapeutics targeting the galanin system.

References

  • Smith, K. E., Walker, M. W., Artymyshyn, R., Bard, J., Borowsky, B., Tamm, J. A., Yao, W. J., Vaysse, P. J., Branchek, T. A., Gerald, C., & Jones, K. A. (1998). Cloned human and rat galanin GALR3 receptors. Pharmacology and activation of G-protein inwardly rectifying K+ channels. The Journal of biological chemistry, 273(36), 23321–23326. [Link]

  • Varga, G., Kisfalvi, S., Guha, S., & Solomon, T. E. (2001). Effects of putative galanin antagonists M35 and C7 on rat exocrine pancreas. Regulatory peptides, 96(1-2), 57–63. [Link]

  • Kask, K., Berthold, M., Bourne, J., Cogé, F., Iismaa, T. P., & Bartfai, T. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9) amide chimeric peptide, in Rin m 5F insulinoma cells. Regulatory peptides, 59(3), 341–348. [Link]

  • Gatt, P. N., Schloithe, A. C., Saccone, G. T., & Wittert, G. A. (2011). Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice. Digestive diseases and sciences, 56(5), 1397–1404. [Link]

  • Németh, J., Varga, G., & Zarándi, M. (2000). Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach. European journal of pharmacology, 388(2), 165–171. [Link]

  • Aapptec. (n.d.). Galanin (1-13)-Bradykinin(2-9), amide; M35 [142846-71-7]. Retrieved March 24, 2026, from [Link]

  • Mahoney, S. A., Hosking, R., & Wynick, D. (2003). The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion. Neuroreport, 14(12), 1649–1652. [Link]

  • Smith, K. E., Forray, C., Walker, M. W., Jones, K. A., Bard, J., Vaysse, P. J., Branchek, T. A., & Gerald, C. (1997). Expression and pharmacological characterization of a human galanin receptor. The Journal of biological chemistry, 272(39), 24612–24616. [Link]

  • Gatt, P. N., Schloithe, A. C., Saccone, G. T., & Wittert, G. A. (2011). Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice. Digestive diseases (Basel, Switzerland), 29(1), 71–78. [Link]

  • Gatt, P. N., Schloithe, A. C., To, J., Wittert, G. A., & Saccone, G. T. (2011). Galanin receptor antagonist M35 but not M40 or C7 ameliorates cerulein-induced acute pancreatitis in mice. Digestive diseases and sciences, 56(5), 1397–1404. [Link]

  • Kask, K., Langel, U., & Bartfai, T. (1995). Galanin--a neuropeptide with inhibitory actions. Cellular and molecular neurobiology, 15(6), 653–673. [Link]

  • Xu, X. J., Wiesenfeld-Hallin, Z., Langel, U., Bedecs, K., & Bartfai, T. (1995). New high affinity peptide antagonists to the spinal galanin receptor. British journal of pharmacology, 116(3), 2076–2080. [Link]

  • Webling, K. E., Runesson, J., Bartfai, T., & Langel, U. (2012). Galanin receptors and ligands. Frontiers in endocrinology, 3, 146. [Link]

  • Wu, Z., Zhang, H., & Xu, Z. Q. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2118420119. [Link]

  • Rupniak, N. M., Perdona, E., Griffante, C., Cavallini, P., Sava, A., Ricca, D. J., & Di Fabio, R. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PloS one, 13(10), e0205894. [Link]

  • Tofighi, R., Joseph, B., Xia, S., Xu, Z. Q., Hökfelt, T., & Ceccatelli, S. (2007). Galanin decreases the DNA-binding activity of AP-1 in the dorsal horn of the spinal cord. Proceedings of the National Academy of Sciences of the United States of America, 104(10), 4199–4204. [Link]

  • HongTide. (n.d.). Galanin (1-13)-Substance P (5-11) amide. Retrieved March 24, 2026, from [Link]

  • Gizinfo. (n.d.). Samsung Galaxy C7 vs Samsung Galaxy M35 5G (8GB RAM + 256GB). Retrieved March 24, 2026, from [Link]

Sources

Comparative

Galantide vs. M40 Chimeric Peptides in Receptor Binding Assays: A Comprehensive Comparison Guide

Executive Summary The galaninergic system, mediated by three G-protein-coupled receptors (GalR1, GalR2, and GalR3), plays a critical role in neuroendocrine signaling, pain modulation, and metabolic regulation. Because en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The galaninergic system, mediated by three G-protein-coupled receptors (GalR1, GalR2, and GalR3), plays a critical role in neuroendocrine signaling, pain modulation, and metabolic regulation. Because endogenous galanin is rapidly degraded and lacks receptor subtype selectivity, researchers have engineered chimeric peptide ligands to probe receptor mechanics.

As a Senior Application Scientist, I frequently consult on the selection of pharmacological tools for GPCR assays. Two of the most prominent chimeric peptides are Galantide (M15) and M40 . While both utilize the highly conserved N-terminal fragment of galanin (amino acids 1–13) for receptor recognition, their divergent C-terminal modifications dictate profound differences in their pharmacological behavior. This guide objectively compares their performance, structural causality, and application in receptor binding assays to help you optimize your experimental design.

Structural and Pharmacological Profiles

The functional divergence between Galantide and M40 is rooted in their chimeric design. The N-terminal Galanin(1-13) sequence anchors the peptide to the galanin receptor, while the synthetic C-terminal tail dictates the conformational shift of the receptor upon binding, determining whether the ligand acts as an antagonist or a partial agonist[1].

  • Galantide (M15) : Constructed by coupling Galanin(1-13) to the C-terminal fragment of Substance P(5-11) amide[2]. It acts as a full, non-specific galanin receptor antagonist across most tissue types. It effectively blocks galanin-induced acetylcholine release in the striatum and reverses the galanin-mediated inhibition of insulin secretion[2].

  • M40 : Constructed by coupling Galanin(1-13) to a synthetic tail: Pro-Pro-(Ala-Leu)2-Ala-amide[1]. M40 is unique because it exhibits tissue-dependent functional selectivity . In the central nervous system (CNS), it acts as a potent antagonist (e.g., blocking galanin-induced feeding). However, in pancreatic islets and Rin m5F cells, M40 fails to antagonize galanin and instead acts as a weak partial agonist [1].

Quantitative Performance Comparison
ParameterGalantide (M15)M40
Peptide Sequence Galanin(1-13)-Substance P(5-11) amideGalanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala-amide
Primary Action Full AntagonistTissue-dependent (Antagonist / Partial Agonist)
Binding Affinity Kd​ < 0.1 nM & ~6 nM (Rat Hypothalamus)[3] Ki​ ~ 1.8 nM (GalR1), 5.1 nM (GalR2)[4]
Pancreatic Effect Reverses galanin-mediated insulin inhibition[2]Fails to antagonize; acts as weak agonist[1]
NanoBRET Utility High internalization inducer[5]Excellent scaffold for fluorescent tracers (EC50 ~6 nM)[6]
Off-Target Risks Cross-reacts with Substance P (NK-1) receptors[7]Minimal known off-target binding

Mechanistic Divergence in Receptor Signaling

The choice between Galantide and M40 must be driven by the specific tissue or cell line under investigation. M40's partial agonism in pancreatic tissues suggests that the GalR subtypes expressed in these cells (or their specific G-protein coupling states) interact differently with the Pro-Pro-(Ala-Leu)2-Ala tail compared to CNS receptors[1]. Conversely, Galantide's inclusion of the Substance P fragment introduces a critical caveat: it can act as an agonist at neurokinin-1 (NK-1) receptors, which can confound in vivo data, such as in models of acute pancreatitis[7].

G Gal Endogenous Galanin GalR Galanin Receptors (GalR1, GalR2, GalR3) Gal->GalR Activates Gi Gi/Go Pathway (cAMP ↓, GIRK ↑) GalR->Gi Signals via M15 Galantide (M15) M15->GalR Full Antagonism M40 M40 Peptide M40->GalR Antagonism (CNS) Partial Agonism (Pancreas)

Differential modulation of Galanin Receptors by chimeric peptides Galantide and M40.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, below are two field-proven protocols for evaluating these peptides: the classical radioligand displacement assay and the modern live-cell NanoBRET assay.

Protocol A: Classical Radioligand Displacement Assay

This protocol is ideal for determining the Ki​ of Galantide or M40 against a specific GalR subtype using membrane preparations[1].

Causality & Validation: We use [125I]galanin as the radiotracer. A self-validating control is the inclusion of a "Non-Specific Binding" (NSB) well containing 1 µM unlabeled galanin. If the NSB is high (>30% of total binding), the membrane preparation is compromised, or the wash steps are insufficient.

  • Membrane Preparation: Homogenize target tissue (e.g., ventral hippocampus) or GalR-transfected HEK293 cells in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet to a final concentration of 1 mg protein/mL.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 50 µL of [125I]galanin (final concentration 0.2 nM).

    • 50 µL of competing ligand (Galantide or M40) at varying concentrations ( 10−12 to 10−6 M).

  • Equilibration: Incubate the plate at 25°C for 45 minutes to reach steady-state equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific peptide adherence). Wash filters 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Live-Cell NanoBRET Target Engagement Assay

Traditional radioligand assays are limited by artificial membrane environments. Recently, M40 has been utilized to develop highly potent fluorescent tracers for real-time, live-cell NanoBRET assays[6].

Causality & Validation: This assay relies on proximity-based energy transfer. By expressing a HiBiT-tagged GALR1 receptor and adding LgBiT, the receptor itself becomes the luciferase donor. When an M40-BODIPY tracer binds, BRET occurs. The system is self-validating because the BRET ratio (Acceptor emission / Donor emission) normalizes for variations in cell number and receptor expression levels[6].

Workflow Step1 Transfect HEK293 with HiBiT-GALR1 Step2 Add LgBiT & Furimazine (Luminescence Donor) Step1->Step2 Step3 Introduce M40-BODIPY Tracer (Fluorescent Acceptor) Step2->Step3 Step4 Measure BRET Signal (Real-time Binding) Step3->Step4

Live-cell NanoBRET target engagement assay workflow using M40-derived fluorescent tracers.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding N-terminally HiBiT-tagged GALR1. Seed at 20,000 cells/well in a white 96-well plate and incubate for 24 hours.

  • Tracer Addition: Replace media with Opti-MEM. Add the M40-derived NanoBRET 590 tracer at varying concentrations. To define non-specific BRET, include control wells with a 100-fold excess of unlabeled M40.

  • Substrate Addition: Add Nano-Glo® HiBiT Extracellular Detection System reagent (containing LgBiT and furimazine substrate).

  • Measurement: Incubate for 15 minutes at room temperature. Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 460 nm, Acceptor: 610 nm).

  • Data Analysis: Calculate the milliBRET ratio: (Emission610​/Emission460​)×1000 . Subtract the background ratio to determine specific target engagement.

Application Scientist Insights: Which to Choose?

When designing your assay, ligand selection should be dictated by the physiological context and the readout methodology:

  • Choose Galantide (M15) if you require a robust, universal antagonist to completely block galanin signaling in a functional assay (e.g., cAMP accumulation or insulin secretion)[2]. Warning: Do not use Galantide in whole-animal models where Substance P (NK-1) receptor activation could confound your phenotypic readout (e.g., pain or inflammation models)[7].

  • Choose M40 if you are studying CNS-specific galanin antagonism (e.g., feeding behavior or antidepressant-like effects)[4], or if you are developing fluorescent/isotopic tracers. M40's structural stability and high affinity make it an excellent scaffold for derivatization, as evidenced by its superior performance in β -arrestin recruitment and NanoBRET assays[6]. However, avoid M40 if you are studying pancreatic β -cells, as its partial agonist activity will yield contradictory functional data[1].

Sources

Validation

Comparative Analysis: Galanin (1-13)-Spantide Amide (C7) vs. Pure Spantide (Spantide I)

As a Senior Application Scientist navigating the complex landscape of neuropeptide signaling, selecting the correct peptide antagonist is critical for the integrity of your neuropharmacological models. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of neuropeptide signaling, selecting the correct peptide antagonist is critical for the integrity of your neuropharmacological models. This guide provides an in-depth, objective comparison between Galanin (1-13)-spantide amide (commonly known as C7) and pure Spantide (Spantide I) . While their nomenclature suggests a shared lineage, their structural designs, primary receptor targets, and experimental applications are fundamentally distinct.

Structural Origins and Pharmacological Profiles

To understand how these peptides function, we must first examine their molecular architecture.

Pure Spantide (Spantide I) is a synthetic, undecapeptide analog of Substance P. By introducing D-amino acid substitutions ([D-Arg1, D-Trp7,9, Leu11]-Substance P), researchers engineered a highly1[1]. It is primarily utilized to block endogenous Substance P signaling, which is heavily implicated in neurogenic inflammation and pain transmission.

Galanin (1-13)-spantide amide (C7) , conversely, is a 2[2]. It was synthesized by fusing the receptor-recognition N-terminal fragment of galanin (amino acids 1-13) to the C-terminal sequence of spantide. This fusion shifts the peptide's affinity entirely, creating a3[3].

Quantitative Data Comparison
PropertyGalanin (1-13)-spantide amide (C7)Pure Spantide (Spantide I)
Classification Chimeric Peptide AntagonistSubstance P Analog Antagonist
Sequence GWTLNSAGYLLGP-RPKPQQWFWLL-NH2[D-Arg1, D-Trp7,9, Leu11]-Substance P
Primary Target Galanin Receptors (GalR1, GalR2, GalR3)Neurokinin 1 (NK1) Receptor
Binding Affinity Kd = 1.16 nM (Spinal GalR)Ki = 230 nM (NK1R)
Primary in vivo Effect 4[4]5[5]
Downstream Action Reverses ACh inhibition, modulates memoryEnhances IL-10, reduces corneal perforation

Mechanistic Pathways

Understanding the divergent signaling cascades of these two peptides is essential for experimental design. Spantide I directly competes with Substance P at the Gq-coupled NK1 receptor, thereby halting phospholipase C (PLC) activation and subsequent pro-inflammatory cytokine release. C7 competes with endogenous galanin at Gi/Go-coupled GalR subtypes, preventing the inhibition of adenylyl cyclase and restoring normal neurotransmitter (e.g., Acetylcholine) release.

Pathways cluster_Spantide Spantide I (Pure Spantide) Pathway cluster_C7 Galanin (1-13)-Spantide Amide (C7) Pathway SP Substance P NK1R NK1 Receptor (Gq-coupled) SP->NK1R Activates Spantide Spantide I Spantide->NK1R Antagonizes Inflam Pro-inflammatory Cytokines (IL-1β, IFN-γ) NK1R->Inflam Blocked by Spantide Gal Galanin GalR Galanin Receptors (GalR1/2/3) Gal->GalR Activates C7 C7 Chimeric Peptide C7->GalR Antagonizes Feeding Feeding Behavior & ACh Inhibition GalR->Feeding Blocked by C7

Caption: Receptor antagonism pathways of Spantide I and Galanin (1-13)-spantide amide.

Experimental Methodologies: Radioligand Binding Assay

To evaluate the binding affinity ( Ki​ or Kd​ ) of these peptides, a competitive radioligand binding assay is the gold standard. The following protocol is engineered as a self-validating system , ensuring that any data generated is scientifically sound and free from common peptide-handling artifacts.

Step-by-Step Protocol
  • Tissue Preparation : Isolate the target tissue (e.g., rat hypothalamus for GalR, or striatum for NK1R) and homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) containing protease inhibitors (0.5 mM PMSF, 40 µg/mL bacitracin).

    • Causality: Peptides like C7 and Spantide I are highly susceptible to enzymatic cleavage. Maintaining ice-cold temperatures and saturating the buffer with protease inhibitors prevents rapid degradation of both the radioligand and the test antagonist, preventing artificially inflated IC50​ values.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand ( 125 I-galanin or 3 H-Substance P), and varying concentrations of the peptide antagonist (10 −11 to 10 −5 M). Incubate at 22°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature is required to reach thermodynamic steady-state equilibrium, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation to calculate Ki​ .

  • Termination & Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked for 2 hours in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Spantide I and C7 contain highly basic amino acid residues that stick non-specifically to glass and plastic. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Omitting this step will result in massive background noise.

  • Self-Validation & Quality Control :

    • The Validation Check: You must include a Non-Specific Binding (NSB) control well containing a saturating concentration (10 µM) of the unlabelled endogenous ligand. If the radioactivity in the NSB well exceeds 20% of the total binding well, the assay is functionally invalid. This indicates either insufficient PEI blocking or degraded radioligand, and the plate must be discarded.

Workflow Prep Tissue Prep (Membrane Isolation) Incubate Incubation (Radioligand + Antagonist) Prep->Incubate Wash Rapid Filtration (PEI-Soaked Filters) Incubate->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (IC50 / Ki) Measure->Analyze

Caption: Standard radioligand displacement workflow for evaluating peptide receptor affinity.

Comparative Application Analysis: Which to Choose?

Choosing between these two peptides comes down to the specific physiological axis you are investigating:

  • Choose Galanin (1-13)-spantide amide (C7) if your research focuses on metabolic disorders, feeding behavior, or cognitive modulation . Because C7 acts as a potent GalR antagonist, it is the premier choice for 4[4] or studying the reversal of galanin-mediated acetylcholine inhibition in Alzheimer's disease models.

  • Choose Pure Spantide (Spantide I) if your research is centered on neuroimmunology, inflammation, or nociception . As a selective NK1 antagonist, Spantide I is highly effective in5[5] in models of severe infection (e.g., Pseudomonas aeruginosa keratitis)[5].

References

  • Galanin (1-13)-spantide I | Galanin Receptor Antagonist | MedChemExpress |2

  • Spantide I | NK1 Receptor Antagonist | MedChemExpress | 6

  • Spantide I | CAS 91224-37-2 | Tocris Bioscience | 1

  • Galanin receptor antagonists M40 and C7 block galanin-induced feeding | PubMed (Brain Res. 1993) | 4

  • Spantide I decreases type I cytokines, enhances IL-10, and reduces corneal perforation in susceptible mice after Pseudomonas aeruginosa infection | PubMed (Invest Ophthalmol Vis Sci. 2007) | 5

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications | PMC (NIH) | 3

Sources

Comparative

Comparative Efficacy Guide: Galanin (1-13)-Spantide Amide (C7) vs. Galanin (1-15)

Executive Summary The galaninergic system plays a pivotal role in modulating neuroendocrine function, nociception, and mood disorders[1]. Understanding the pharmacological nuances of galanin receptor (GalR) ligands is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The galaninergic system plays a pivotal role in modulating neuroendocrine function, nociception, and mood disorders[1]. Understanding the pharmacological nuances of galanin receptor (GalR) ligands is critical for researchers and drug development professionals. This guide provides an in-depth technical comparison between two highly utilized, yet functionally divergent, truncated galanin peptides: Galanin (1-15) , an endogenous N-terminal fragment acting as a specialized heteromer-preferring agonist[2], and Galanin (1-13)-spantide amide (C7) , a synthetic chimeric peptide engineered as a competitive pan-receptor antagonist[3].

Mechanistic Divergence & Receptor Pharmacology

Galanin (1-15): The Heteromer-Preferring Agonist

The first 15 amino acids of the endogenous galanin peptide retain the core pharmacophore required for receptor recognition[4]. However, truncation of the C-terminus fundamentally shifts its binding preference. Galanin (1-15) exhibits a remarkably high affinity for GalR1-GalR2 heteroreceptor complexes in the central nervous system, particularly within the dorsal hippocampus and raphe nucleus[2]. By binding to the GalR1 protomer of this complex, Galanin (1-15) allosterically enhances 5-HT1A receptor signaling. This unique receptor-receptor interaction makes Galanin (1-15) a potent enhancer of SSRI-induced antidepressant effects[5].

Galanin (1-13)-Spantide Amide (C7): The Chimeric Antagonist

To overcome the historical lack of small-molecule GalR antagonists, researchers developed chimeric peptides. C7 fuses the highly conserved Galanin (1-13) recognition sequence to the C-terminus of spantide (a substance P antagonist)[1]. The Gal(1-13) domain anchors the peptide to the orthosteric binding site of GalR1, GalR2, or GalR3 monomers. Concurrently, the bulky spantide tail sterically hinders the conformational shift required for downstream G-protein coupling[6]. Consequently, C7 effectively blocks endogenous galanin-mediated inhibition of acetylcholine release and glucose-induced insulin secretion[1].

Causality Note: While C7 is a potent central antagonist, it may exhibit partial agonist activity in specific peripheral tissues (e.g., gastric acid secretion pathways). This is driven by tissue-specific GalR subtype expression ratios and local G-protein availability[3].

Comparative Pharmacodynamics & Efficacy Profile

The following table summarizes the quantitative and functional differences between the two peptides to guide experimental selection:

Pharmacological FeatureGalanin (1-15)Galanin (1-13)-Spantide Amide (C7)
Ligand Classification Endogenous Fragment AgonistSynthetic Chimeric Antagonist
Primary Target(s) GalR1-GalR2 Heteromers[2]GalR1, GalR2, GalR3 Monomers[6]
Binding Affinity (Kd/Ki) GalR1 Monomer Kd ~183 nM; High potency at heteromers[2][7]Pan-GalR IC50 ~1.0 - 10 nM[1]
Functional Effect Enhances Gi/o and Gq/11 signaling via heteromers[2]Competitively blocks G-protein activation[1]
Primary Research Utility Depression, Anxiety, 5-HT1A allosteric modulation[5]Reversing Galanin-induced inhibition (e.g., Insulin/ACh)[1]

Experimental Methodologies & Validation Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Validating Galanin (1-15) Efficacy via Heteromer Activation (In Vitro)

To accurately measure the efficacy of Galanin (1-15), the physical presence of the GalR1-GalR2 heteromer must be confirmed prior to reading the functional output[2].

  • Cell Culture & Co-Transfection: Culture HEK293T cells to 70% confluency. Transiently co-transfect with plasmids encoding human GalR1 and GalR2[2].

  • Receptor Proximity Validation (PLA): Perform an in situ Proximity Ligation Assay (PLA) using primary antibodies against GalR1 and GalR2.

    • Causality: A positive PLA signal (fluorescent puncta) confirms heteromerization, ensuring the cellular model is correctly primed for Gal(1-15) preferential binding[2].

  • cAMP Inhibition Assay: Stimulate cells with 10 µM forskolin to elevate baseline cAMP. Treat with varying concentrations of Galanin (1-15) (0.1 nM to 1 µM).

  • Self-Validating Control: Quantify the dose-dependent reduction in cAMP.

    • Causality: Co-administer the selective GalR2 antagonist M871. If the inhibitory effect is truly heteromer-mediated, M871 will allosterically counteract the Gal(1-15)-induced Gi/o signaling[2].

Protocol B: Functional Antagonism Assay for Galanin (1-13)-Spantide Amide (C7)

This protocol utilizes a classic Schild regression approach to validate the competitive nature of C7[3].

  • Tissue Preparation: Isolate mouse pancreatic islets or prepare rat hippocampal slices. Maintain in oxygenated artificial cerebrospinal fluid (aCSF) at 37°C[1].

  • Baseline & Agonist Response: Induce a baseline physiological response (e.g., glucose-induced insulin secretion). Apply endogenous Galanin (1-29) to establish a standard inhibitory dose-response curve (IC50)[1].

  • Competitive Blockade: Pre-incubate the tissue with fixed concentrations of C7 (e.g., 10 nM, 100 nM, 1 µM) for 20 minutes. Re-apply the Galanin (1-29) dose-response curve in the presence of C7.

  • Schild Plot Analysis: Plot the dose ratios (EC50 in presence of antagonist / EC50 of agonist alone) against the antagonist concentration.

    • Causality: A linear Schild plot with a slope of ~1.0 validates that C7 is a true competitive antagonist at the orthosteric site, rather than an allosteric modulator or toxic agent[3].

Visualizing the Pharmacological Workflows

Gal15_Pathway A Galanin (1-15) Fragment Agonist B GalR1-GalR2 Heteroreceptor Complex A->B High Affinity Binding C 5-HT1A Receptor Allosteric Modulation B->C Receptor-Receptor Interaction D Enhanced Antidepressant Efficacy C->D Synergistic SSRI Response

Fig 1. Galanin (1-15) signaling cascade via GalR1-GalR2 heteroreceptor complexes.

C7_Pathway A Galanin (1-13)-Spantide Amide (C7) B GalR Monomers (GalR1/GalR2/GalR3) A->B Binds Receptor C Orthosteric Blockade (Competitive) B->C Displaces Galanin D Restoration of ACh / Insulin Secretion C->D Functional Recovery

Fig 2. Mechanism of competitive antagonism by Galanin (1-13)-spantide amide (C7).

References

  • Borroto-Escuela, D. O., et al. "Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex." PubMed. [Link]

  • Lang, R., et al. "Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications." PMC. [Link]

  • Kask, K., et al. "Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach." PubMed. [Link]

  • Millón, C., et al. "Galanin(1-15) Potentiates the Antidepressant-like Effects Induced by Escitalopram in a Rat Model of Depression." PMC. [Link]

  • Fuxe, K., et al. "On the existence and function of galanin receptor heteromers in the central nervous system." Frontiers in Endocrinology. [Link]

  • Zhang, X., et al. "Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells." ACS Pharmacology & Translational Science. [Link]

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Validation

A Comparative Guide to the Selectivity of Galanin (1-13)-Spantide Amide for GAL1 vs. GAL2 Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding selectivity of the chimeric peptide antagonist, galanin (1-13)-spantide amide, for the galanin rec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding selectivity of the chimeric peptide antagonist, galanin (1-13)-spantide amide, for the galanin receptor subtypes GAL1 and GAL2. We will delve into the available binding affinity data, discuss the functional implications based on receptor signaling, and provide detailed experimental protocols for independent verification.

Introduction to the Galaninergic System

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including pain, cognition, and feeding behavior.[1] Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GAL1, GAL2, and GAL3.[1] This guide will focus on GAL1 and GAL2, which exhibit distinct signaling mechanisms.

The GAL1 receptor primarily couples to Gαi/o proteins .[2] Activation of GAL1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] In contrast, the GAL2 receptor preferentially couples to Gαq/11 proteins , and its activation stimulates phospholipase C, leading to the mobilization of intracellular calcium ([Ca²⁺]i).[2] This fundamental difference in signaling pathways is crucial for dissecting the specific physiological roles of each receptor subtype.

Galanin (1-13)-spantide amide , also known as C7, is a synthetic chimeric peptide.[3][4] It consists of the N-terminal 1-13 amino acid fragment of galanin, which is essential for receptor binding, fused to spantide I, a substance P (neurokinin-1) receptor antagonist.[5] C7 was developed as a high-affinity antagonist for galanin receptors to aid in the elucidation of the galaninergic system's functions.[5]

Signaling Pathways of GAL1 and GAL2 Receptors

cluster_0 GAL1 Receptor Signaling cluster_1 GAL2 Receptor Signaling GAL1 Galanin GAL1R GAL1 Receptor GAL1->GAL1R binds Gai Gαi/o GAL1R->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP GAL2 Galanin GAL2R GAL2 Receptor GAL2->GAL2R binds Gaq Gαq/11 GAL2R->Gaq activates PLC Phospholipase C Gaq->PLC activates Ca ↑ [Ca²⁺]i PLC->Ca

Caption: Signaling pathways of GAL1 and GAL2 receptors.

Binding Affinity of Galanin (1-13)-Spantide Amide: GAL1 vs. GAL2

Galanin (1-13)-spantide amide (C7) is a potent antagonist at both GAL1 and GAL2 receptors.[2] While several studies have reported its high affinity for galanin receptors in mixed tissue preparations, direct comparative data for the individual receptor subtypes is limited.

One study reported an IC₅₀ value of 0.2 nM for C7 in displacing radiolabeled galanin in rat hypothalamic membranes, a region known to express both GAL1 and GAL2.[6] Another study identified a Kd of 1.16 nM at spinal galanin receptors.[4]

A comprehensive review compiling data from various sources provides the most direct comparison of the binding affinity of C7 for human GAL1 and GAL2 receptors:

LigandReceptor SubtypeBinding Affinity (Ki)
Galanin (1-13)-spantide amide (C7)Human GAL10.08 nM
Galanin (1-13)-spantide amide (C7)Human GAL20.6 nM

Data extracted from a compiled table in a review, original source not specified.

Based on this compiled data, galanin (1-13)-spantide amide exhibits a slight preference for the GAL1 receptor over the GAL2 receptor, with an approximately 7.5-fold higher affinity. However, it is important to note that this data is from a secondary source, and further head-to-head binding studies are warranted for definitive confirmation.

Functional Selectivity: An Area for Further Investigation

While the binding data suggests a degree of selectivity for GAL1, there is a notable lack of published, direct comparative studies on the functional antagonism of galanin (1-13)-spantide amide at GAL1 and GAL2 receptors. Given their distinct signaling pathways, the functional potency of C7 would be determined by its ability to inhibit galanin-induced decreases in cAMP for GAL1 and increases in intracellular calcium for GAL2.

Interestingly, the pharmacological profile of C7 may be context-dependent. One study investigating its effects on the rat exocrine pancreas found that, contrary to its established antagonist role in the central nervous system, C7 behaved as an agonist.[2] This highlights the importance of characterizing the functional activity of this ligand in the specific cellular and tissue system being studied.

Experimental Protocols

To facilitate further research into the selectivity of galanin (1-13)-spantide amide, we provide the following detailed experimental protocols.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of galanin (1-13)-spantide amide for GAL1 and GAL2 receptors.

P1 Prepare cell membranes expressing GAL1 or GAL2 P2 Incubate membranes with [¹²⁵I]-galanin and varying concentrations of C7 P1->P2 P3 Separate bound from free radioligand via filtration P2->P3 P4 Quantify bound radioactivity P3->P4 P5 Determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation P4->P5

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing either human GAL1 or GAL2 receptors.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • 50 µL of [¹²⁵I]-galanin at a concentration close to its Kd for the respective receptor.

      • 50 µL of galanin (1-13)-spantide amide at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M).

      • For total binding, add 50 µL of binding buffer instead of the competitor.

      • For non-specific binding, add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

    • Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Antagonist Potency

The following protocols can be used to determine the functional antagonist potency (IC₅₀) of galanin (1-13)-spantide amide at GAL1 and GAL2 receptors.

cluster_0 GAL1 Functional Assay cluster_1 GAL2 Functional Assay F1_GAL1 Pre-incubate GAL1-expressing cells with varying concentrations of C7 F2_GAL1 Stimulate with an EC₈₀ concentration of galanin F1_GAL1->F2_GAL1 F3_GAL1 Measure cAMP levels F2_GAL1->F3_GAL1 F4_GAL1 Determine IC₅₀ for cAMP inhibition F3_GAL1->F4_GAL1 F1_GAL2 Pre-incubate GAL2-expressing cells with varying concentrations of C7 F2_GAL2 Stimulate with an EC₈₀ concentration of galanin F1_GAL2->F2_GAL2 F3_GAL2 Measure intracellular calcium mobilization F2_GAL2->F3_GAL2 F4_GAL2 Determine IC₅₀ for calcium response inhibition F3_GAL2->F4_GAL2

Caption: Workflow for functional assays.

1. GAL1 Functional Assay: cAMP Inhibition

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the GAL1 receptor in a 96-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of galanin (1-13)-spantide amide for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of galanin that elicits approximately 80% of its maximal response (EC₈₀).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[7][8]

  • Data Analysis: Plot the percentage of inhibition of the galanin-induced response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

2. GAL2 Functional Assay: Calcium Mobilization

  • Cell Culture and Dye Loading: Plate CHO or HEK293 cells stably expressing the GAL2 receptor in a black, clear-bottom 96-well plate.[9] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.[10]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of galanin (1-13)-spantide amide.

  • Agonist Stimulation and Signal Detection: Use a fluorescence plate reader with an integrated liquid handling system to add an EC₈₀ concentration of galanin to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the galanin-induced calcium mobilization against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Conclusion

Galanin (1-13)-spantide amide is a valuable tool for investigating the roles of the galaninergic system. The available binding data suggests a slight preference for the GAL1 receptor over the GAL2 receptor. However, a comprehensive understanding of its selectivity requires further direct comparative studies, particularly concerning its functional antagonist potency at each receptor subtype. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon the current knowledge of this important pharmacological tool.

References

  • Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications. MDPI. Available at: [Link]

  • Structural insights into galanin receptor signaling. PNAS. Available at: [Link]

  • New high affinity peptide antagonists to the spinal galanin receptor. British Journal of Pharmacology. Available at: [Link]

  • Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3). SLAS DISCOVERY. Available at: [Link]

  • Galanin receptor antagonists M40 and C7 block galanin-induced feeding. Brain Research. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Human Recombinant GAL2 Galanin Receptor Stable Cell Line. GenScript. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Available at: [Link]

  • Effects of putative galanin antagonists M35 and C7 on rat exocrine pancreas. European Journal of Pharmacology. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Galanin (1-13)-Spantide I. Peptides International. Available at: [Link]

  • What are galanin receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Galanin (1-13)-spantide amide

Operational Guide & Safety Protocol for Handling Galanin (1-13)-spantide Amide Galanin (1-13)-spantide amide (also known as Galanin (1-13)-spantide I or C7) is a highly potent, chimeric neuropeptide utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & Safety Protocol for Handling Galanin (1-13)-spantide Amide

Galanin (1-13)-spantide amide (also known as Galanin (1-13)-spantide I or C7) is a highly potent, chimeric neuropeptide utilized extensively in neuropharmacological research[1]. Composed of the N-terminal fragment of galanin (amino acids 1-13) fused to spantide (a known substance P receptor antagonist), this compound functions as a high-affinity competitive antagonist at (GalR1, GalR2, GalR3)[1][2].

Because of its sub-nanomolar binding affinity (Kd = 1.16 nM) for spinal galanin receptors[1], accidental exposure poses specific occupational hazards, including the unintended modulation of nociceptive (pain) pathways and feeding behaviors[2]. This guide provides drug development professionals and laboratory scientists with a causality-driven framework for the safe handling, reconstitution, and disposal of this bioactive peptide.

Chemical and Pharmacological Profile

Understanding the physicochemical properties of Galanin (1-13)-spantide amide is the first step in risk mitigation. As a large peptide, it exhibits poor blood-brain barrier (BBB) permeability under normal physiological conditions[3]; however, accidental injection, mucosal absorption, or inhalation of the lyophilized powder can lead to localized or systemic neuro-modulatory effects[2][3].

Table 1: Physicochemical and Pharmacological Properties

PropertySpecificationOperational Implication
Molecular Weight 2828.27 g/mol [4]Large molecule; primarily an injection/mucosal hazard rather than dermal.
Molecular Formula C138H199N35O30[4]Highly complex structure; prone to degradation if mishandled.
Receptor Affinity Kd = 1.16 nM (Spinal GalR)[1]Extreme potency requires stringent micro-dosing controls.
Sequence GWTLNSAGYLLGPRPKPQQWFWLL-NH2[4]Contains hydrophobic residues; requires specific solvents for reconstitution.
Storage State Lyophilized powder[1]High aerosolization risk upon opening vials.

Pharmacological Mechanism & Risk Context

To understand why specific safety measures are necessary, we must look at the peptide's mechanism of action. Galanin receptors are G-protein coupled receptors (GPCRs) that couple to Gi/Go proteins[3]. Activation typically inhibits adenylyl cyclase, decreasing cAMP, and modulates ion channels (e.g., K+ efflux, Ca2+ blockade)[2][3]. Galanin (1-13)-spantide I competitively blocks this endogenous signaling[2]. Accidental exposure could theoretically disrupt endogenous pain modulation or metabolic regulation in the handler[2].

Mechanism Endo Endogenous Galanin Rec Galanin Receptors (GalR1, GalR2, GalR3) Endo->Rec Agonist Binding Antag Galanin (1-13)-spantide I Antag->Rec Competitive Blockade Gprot Gi/Go Protein Coupling Rec->Gprot Effector Adenylyl Cyclase Inhibition & Ion Channel Modulation Gprot->Effector Outcome Inhibition of Nociception & Feeding Behavior Effector->Outcome

Pharmacological mechanism of Galanin (1-13)-spantide I acting as a competitive GalR antagonist.

Personal Protective Equipment (PPE) Matrix

Because the peptide is shipped as a lyophilized powder, the primary risk occurs during the initial opening and reconstitution phase, where micro-particulates can become aerosolized.

Table 2: Required PPE and Causality

PPE ComponentSpecificationCausality / Rationale
Gloves Double-layer Nitrile (powder-free)Prevents dermal absorption. Double-gloving is required because the peptide's high potency (Kd = 1.16 nM) means even micro-tears in a single glove could lead to biologically significant exposure[1].
Eye Protection Chemical splash gogglesProtects ocular mucosa from aerosolized lyophilized powder or accidental splashes during solvent injection.
Respiratory N95 Respirator or Class II BSCLyophilized peptides are easily aerosolized. Handling within a Class II Biosafety Cabinet (BSC) or fume hood is mandatory. If a hood is unavailable, an N95 mask is the absolute minimum.
Body Fluid-resistant lab coatPrevents contamination of personal clothing and secondary exposure.

Operational Plan: Reconstitution and Handling

Peptides are fragile. Improper handling not only poses safety risks but can shear the peptide, rendering the experiment invalid. The following self-validating protocol ensures both operator safety and peptide integrity.

Step-by-Step Reconstitution Methodology:

  • Equilibration (Validation Step): Remove the vial from cold storage (-20°C to -80°C)[1] and let it sit at room temperature for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation that rapidly degrades the peptide.

  • Centrifugation: Centrifuge the sealed vial at 10,000 × g for 60 seconds. Causality: Lyophilized powder often adheres to the cap during transit. Spinning ensures all material is at the bottom, eliminating the risk of aerosolization when the cap is removed.

  • Solvent Addition: Inside a Class II BSC, carefully remove the cap. Inject the appropriate solvent (e.g., sterile water or specific buffer as dictated by the lot's Certificate of Analysis)[4] down the side of the vial.

  • Dissolution: Gently swirl the vial. Do NOT vortex. Causality: Vigorous vortexing introduces air bubbles and mechanical shear forces that can denature the chimeric peptide structure, destroying its binding affinity[2].

  • Aliquoting: Divide the reconstituted solution into single-use aliquots. Causality: Repeated freeze-thaw cycles degrade the peptide. Single-use vials preserve the structural integrity of the Galanin (1-13) and spantide domains[1].

  • Cryogenic Storage: Immediately transfer aliquots to -80°C storage[1].

HandlingWorkflow Start Lyophilized Galanin (1-13)-spantide I PPE Don PPE (Double Nitrile, N95, Goggles) Start->PPE Hood Transfer to Class II Biosafety Cabinet PPE->Hood Recon Reconstitution (Avoid Vortexing) Hood->Recon Aliquot Aliquoting (Single-use Vials) Recon->Aliquot Store Cryogenic Storage (-80°C) Aliquot->Store Waste Decontaminate Waste (10% Bleach) Aliquot->Waste Consumables

Step-by-step operational workflow for the safe handling and reconstitution of chimeric peptides.

Accidental Exposure and Spill Management

Due to the neuroactive nature of the compound[3], an immediate and systematic response to spills is required.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area to prevent tracking the peptide.

  • Don Additional PPE: Ensure double gloves and a respirator are worn before approaching the spill.

  • Containment (Liquid Spill): Cover the spill with absorbent pads.

  • Containment (Powder Spill): Carefully cover the powder with damp absorbent paper to prevent aerosolization. Do not sweep.

  • Decontamination: Apply a 10% sodium hypochlorite (bleach) solution or 1N NaOH to the area. Causality: Strong oxidizing or highly alkaline agents rapidly hydrolyze the peptide bonds, permanently denaturing the active Galanin (1-13) and spantide sequences, rendering them biologically inert. Allow 20 minutes of contact time.

  • Clean Up: Wipe the area thoroughly and wash with soap and water.

Disposal Plan

All materials that have come into contact with Galanin (1-13)-spantide amide (vials, pipette tips, gloves, absorbent pads) must be treated as hazardous chemical/biological waste.

  • Segregation: Place all consumables into a designated, clearly labeled biohazard or chemical waste container.

  • Destruction: Waste should be disposed of via high-temperature incineration, which completely destroys the peptide structure. Do not pour reconstituted peptide down the drain.

References

  • Pharmaffiliates. "CAS No : 143868-20-6 | Product Name : Galanin (1-13)-Spantide I." Retrieved from[Link]

Sources

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